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  • Product: 3-Hydroxypyrazine-2-carbonitrile
  • CAS: 81411-78-1

Core Science & Biosynthesis

Foundational

Technical Guide: 3-Hydroxypyrazine-2-carbonitrile

The following technical guide details the chemical profile, synthesis, and application of 3-Hydroxypyrazine-2-carbonitrile (CAS 81411-78-1), a critical heterocyclic scaffold and intermediate in the synthesis of antiviral...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 3-Hydroxypyrazine-2-carbonitrile (CAS 81411-78-1), a critical heterocyclic scaffold and intermediate in the synthesis of antiviral therapeutics, including Favipiravir (T-705).

CAS Number: 81411-78-1 Synonyms: 3-Oxo-3,4-dihydropyrazine-2-carbonitrile; 2-Cyano-3-hydroxypyrazine Molecular Formula: C


H

N

O Molecular Weight: 121.10 g/mol

Part 1: Introduction & Chemical Identity

3-Hydroxypyrazine-2-carbonitrile is a functionalized pyrazine derivative that serves as a versatile building block in medicinal chemistry. Its significance lies in its bifunctional nature : the nitrile group (-CN) allows for further transformations (e.g., hydrolysis to amides, reduction to amines), while the hydroxyl group (often existing as the oxo-tautomer) provides a handle for halogenation or alkylation.

Tautomerism: The Defining Feature

In solution and solid state, this molecule exhibits keto-enol tautomerism. While often named "3-hydroxy," the 3-oxo-3,4-dihydro form is thermodynamically favored in many solvents. This tautomeric equilibrium is critical for reactivity; for instance, nucleophilic substitutions typically target the hydroxy-like character (after activation), while N-alkylation targets the oxo-nitrogen.

Tautomerism Hydroxy 3-Hydroxypyrazine-2-carbonitrile (Enol Form) Oxo 3-Oxo-3,4-dihydropyrazine-2-carbonitrile (Keto Form) Hydroxy->Oxo Proton Transfer Oxo->Hydroxy Equilibrium

Figure 1: Keto-enol tautomerism of the pyrazine core. The oxo form is generally dominant.

Part 2: Chemical Profile & Properties

PropertySpecificationNote
Appearance Pale yellow to off-white solidDarkens upon oxidation/light exposure.
Melting Point 192–194 °CDecomposes at higher temperatures.
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in non-polar solvents (Hexane).
pKa ~6.5 (OH/NH)Acidic proton due to electron-withdrawing nitrile.
Stability HygroscopicStore under inert atmosphere (N

).

Part 3: Synthesis Protocols

This guide presents two primary routes. Method A is the standard laboratory synthesis starting from acyclic precursors. Method B describes the conversion from 3-chloropyrazine-2-carbonitrile, often used when halogenated precursors are available.

Method A: De Novo Synthesis (The Aminomalononitrile Route)

Rationale: This route constructs the pyrazine ring from scratch, avoiding the need for expensive pre-formed pyrazines.

Reagents:

  • Aminomalononitrile p-toluenesulfonate (Precursor 1)

  • Glyoxal (40% aq. solution) (Precursor 2)

  • Sodium Nitrite (NaNO

    
    )  / Sulfuric Acid (H
    
    
    
    SO
    
    
    )
    (Diazotization)
Step 1: Condensation to 3-Aminopyrazine-2-carbonitrile

The condensation of aminomalononitrile with glyoxal yields the amino-intermediate.

  • Dissolve aminomalononitrile tosylate (1.0 eq) in water/methanol.

  • Add sodium acetate (buffered pH ~5-6).

  • Add glyoxal solution (1.1 eq) dropwise at 0°C.

  • Stir at room temperature for 3 hours. A precipitate forms.[1][2]

  • Validation: LC-MS should show M+H = 121.1 (Amino-nitrile).

Step 2: Diazotization & Hydrolysis

Converting the amino group to a hydroxyl group via a diazonium salt.

  • Suspend 3-aminopyrazine-2-carbonitrile in 20% H

    
    SO
    
    
    
    at 0°C.
  • Add aqueous NaNO

    
     (1.1 eq) dropwise, maintaining temp < 5°C.
    
  • Observation: Evolution of N

    
     gas indicates diazonium formation.
    
  • Allow the mixture to warm to room temperature and stir for 2 hours (hydrolysis occurs spontaneously in acidic media).

  • Workup: Neutralize carefully with NaHCO

    
     to pH 4-5. Extract with Ethyl Acetate (3x).[3]
    
  • Purification: Recrystallize from Ethanol/Water.

Method B: Hydrolysis of 3-Chloropyrazine-2-carbonitrile

Rationale: Useful if the chlorinated precursor is commercially available.[1][4] Caution: Standard basic hydrolysis can hydrolyze the nitrile to an amide/acid before displacing the chlorine. Acidic hydrolysis is preferred.

  • Dissolve 3-chloropyrazine-2-carbonitrile in Acetic Acid .

  • Add sodium acetate (2.0 eq).

  • Reflux for 4–6 hours.

  • Concentrate in vacuo and dilute with water. The product precipitates as the oxo-tautomer.

Part 4: Industrial Application (Favipiravir Synthesis)

3-Hydroxypyrazine-2-carbonitrile is a direct structural analog and precursor scaffold for Favipiravir (T-705) . While the industrial route often introduces the fluorine atom early, the nitrile functionality is the key precursor to the carboxamide of the final drug.

Pathway Logic:

  • Fluorination: The 3-hydroxy core is fluorinated (often at C-6) using electrophilic fluorinating agents (e.g., Selectfluor) or via nucleophilic substitution on a 3,6-difluoro intermediate.

  • Hydrolysis: The nitrile (-CN) is carefully hydrolyzed to the primary amide (-CONH

    
    ) using H
    
    
    
    O
    
    
    /NaOH.

Favipiravir Start 3-Hydroxypyrazine-2-carbonitrile (CAS 81411-78-1) Inter 6-Fluoro-3-hydroxypyrazine-2-carbonitrile (Key Intermediate) Start->Inter Fluorination (Selectfluor/F2) Final Favipiravir (T-705) (6-Fluoro-3-hydroxypyrazine-2-carboxamide) Inter->Final Partial Hydrolysis (H2O2, NaOH)

Figure 2: Transformation of the core scaffold into the antiviral drug Favipiravir.

Part 5: Safety & Handling

  • Hazard Identification: Irritant (Skin/Eye/Respiratory).

  • Cyanide Risk: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN gas. Work in a well-ventilated fume hood.

  • Storage: Keep in a tightly closed container at 2-8°C. Moisture sensitive (hygroscopic).

References

  • ChemicalBook. (2025).[5] 3-OXO-3,4-DIHYDROPYRAZINE-2-CARBONITRILE (CAS 81411-78-1) Properties and Suppliers. Retrieved from

  • National Institutes of Health (NIH). (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. PMC7365103. Retrieved from

  • ResearchGate. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Retrieved from

  • Google Patents. (2021). Favipiravir intermediate and synthesis method of favipiravir (CN111471025A). Retrieved from

  • MDPI. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide. Molecules 2017, 22(9), 1438. Retrieved from

Sources

Exploratory

3-Hydroxypyrazine-2-carbonitrile: Structural Dynamics and Synthetic Utility

Part 1: Core Directive & Chemical Identity[1] 3-Hydroxypyrazine-2-carbonitrile (also designated as 3-oxo-3,4-dihydropyrazine-2-carbonitrile) represents a critical scaffold in heterocyclic chemistry, particularly within t...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Chemical Identity[1]

3-Hydroxypyrazine-2-carbonitrile (also designated as 3-oxo-3,4-dihydropyrazine-2-carbonitrile) represents a critical scaffold in heterocyclic chemistry, particularly within the domain of antiviral drug development. It serves as a foundational intermediate for pyrazine-based carboxamides, including the RNA polymerase inhibitor Favipiravir (T-705) .

This guide provides a rigorous technical analysis of its structural properties, synthesis, and reactivity, moving beyond generic descriptions to offer actionable experimental insights.[1]

Chemical Identity Table[1][2]
PropertyData
IUPAC Name 3-Hydroxypyrazine-2-carbonitrile
Preferred Tautomer 3-Oxo-3,4-dihydropyrazine-2-carbonitrile
CAS Registry Number 81411-78-1
Molecular Formula C₅H₃N₃O
Molecular Weight 121.10 g/mol
Melting Point 192–194 °C
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water
pKa (Predicted) ~5.4 (Acidic enol/amide proton)
Structural Analysis: Tautomeric Equilibrium

A defining feature of 3-hydroxypyrazine-2-carbonitrile is its tautomeric equilibrium. While often named as the "hydroxy" form, experimental evidence (X-ray crystallography and NMR in polar solvents) confirms that the 3-oxo (lactam) tautomer predominates.[1] This preference is driven by the stabilization energy of the amide-like resonance in the pyrazine ring.

  • Implication for Synthesis: Reactions targeting the oxygen (O-alkylation) vs. the nitrogen (N-alkylation) must be controlled by solvent choice and base selection, as the N-H proton is the primary acidic site.[1]

Tautomerism Hydroxy 3-Hydroxypyrazine-2-carbonitrile (Enol Form) Oxo 3-Oxo-3,4-dihydropyrazine-2-carbonitrile (Keto/Lactam Form) *Predominant* Hydroxy->Oxo  Tautomerization  

Figure 1: Tautomeric equilibrium favoring the 3-oxo form in solid state and polar solution.[1]

Part 2: Synthetic Pathways

The synthesis of 3-hydroxypyrazine-2-carbonitrile is rarely performed by direct condensation of acyclic precursors due to selectivity issues. The most robust industrial and laboratory route involves the diazotization of 3-aminopyrazine-2-carbonitrile .

Pathway Diagram

Synthesis Start Aminomalononitrile (HCN Trimer) Inter 3-Aminopyrazine-2-carbonitrile Start->Inter Cyclization Step1 + Glyoxal (Condensation) Product 3-Hydroxypyrazine-2-carbonitrile (Target) Inter->Product Sandmeyer-type Hydrolysis Reagent + NaNO2 / H2SO4 (Diazotization/Hydrolysis)

Figure 2: Primary synthetic route via aminopyrazine intermediate.

Detailed Experimental Protocol: Diazotization Route

Objective: Conversion of 3-aminopyrazine-2-carbonitrile to 3-hydroxypyrazine-2-carbonitrile.

Reagents:

  • 3-Aminopyrazine-2-carbonitrile (1.0 eq)

  • Sodium Nitrite (NaNO₂, 1.2 eq)[1]

  • Sulfuric Acid (H₂SO₄, 2.5 M aqueous solution)[1]

  • Urea (catalytic, to quench excess nitrite)[1]

Methodology:

  • Preparation: Suspend 3-aminopyrazine-2-carbonitrile (10 mmol) in 2.5 M H₂SO₄ (20 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the suspension to 0–5 °C using an ice bath.

  • Diazotization: Dropwise add a solution of NaNO₂ (12 mmol) in water (5 mL) over 15 minutes, maintaining the internal temperature below 5 °C. The mixture will turn clear or slightly yellow as the diazonium salt forms.[1]

  • Hydrolysis: Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature (25 °C). Stir for an additional 2 hours. Evolution of nitrogen gas (N₂) indicates successful hydrolysis.[1]

  • Workup:

    • Neutralize the solution carefully with solid NaHCO₃ to pH ~4–5.

    • The product, 3-hydroxypyrazine-2-carbonitrile, will precipitate as an off-white solid.

    • Filter the solid and wash with cold water (2 x 5 mL).[1]

    • Recrystallize from ethanol/water if necessary to achieve >98% purity (MP: 192–194 °C).[1]

Critical Note: Unlike simple aromatics, the pyrazine diazonium species is highly electrophilic.[1] Hydrolysis occurs rapidly. Do not heat excessively, as this may hydrolyze the nitrile group to the amide or acid.[1]

Part 3: Reactivity & Applications

3-Hydroxypyrazine-2-carbonitrile is a versatile "switch" molecule. The hydroxyl group allows for halogenation (activating the position for nucleophilic attack), while the nitrile group serves as a masked amide or carboxylic acid.[1]

Reactivity Map

Reactivity Core 3-Hydroxypyrazine- 2-carbonitrile Chloro 3-Chloropyrazine- 2-carbonitrile Core->Chloro POCl3 / Pyridine (Deoxychlorination) Amide 3-Hydroxypyrazine- 2-carboxamide Core->Amide H2O2 / NaOH (Radziszewski Hydrolysis) Favipiravir Favipiravir (via 6-Fluorination) Amide->Favipiravir 1. Nitration 2. Reduction 3. Fluorination

Figure 3: Divergent synthesis pathways from the core scaffold.[1]

Key Transformation: Deoxychlorination

Converting the hydroxy group to a chloride is the most common next step, yielding 3-chloropyrazine-2-carbonitrile (CAS 55557-52-3) .

  • Reagents: Phosphorus oxychloride (POCl₃) [Solvent/Reagent], Pyridine or N,N-Dimethylaniline [Base].[1]

  • Conditions: Reflux (100–110 °C) for 2–4 hours.

  • Mechanism: Formation of a dichlorophosphate intermediate followed by nucleophilic attack of chloride at the C3 position.

  • Utility: The resulting chloro-nitrile is highly reactive toward nucleophiles (amines, alkoxides), allowing the introduction of diverse substituents at the 3-position.[1]

Application: Favipiravir Synthesis Context

While Favipiravir (T-705) contains a 6-fluoro substituent, 3-hydroxypyrazine-2-carbonitrile serves as a model system and a precursor for non-fluorinated analogs. In the industrial synthesis of Favipiravir, the sequence often involves:

  • 3-Hydroxypyrazine-2-carboxamide (from nitrile hydrolysis).

  • Nitration at C-6.

  • Reduction to amine.

  • Balz-Schiemann reaction (diazotization + fluorination) to install the fluorine.

Part 4: Safety & Handling

  • Hazard Classification:

    • Acute Toxicity: Oral/Dermal/Inhalation (Category 3/4).[1] Pyrazines can be biologically active; handle as a potent bioactive agent.[1]

    • Irritant: Causes skin and eye irritation.

  • Specific Hazards:

    • Cyanide Potential: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN gas.[1]

    • Reactive Incompatibility: Incompatible with strong oxidizing agents.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is stable but can darken upon prolonged exposure to light and air.

References

  • ChemicalBook. (2025).[1] 3-Oxo-3,4-dihydropyrazine-2-carbonitrile Product Properties and CAS 81411-78-1. Retrieved from [1]

  • PubChem. (2025).[1][2] 3-Chloropyrazine-2-carbonitrile (Precursor/Derivative Data). National Library of Medicine.[1] Retrieved from [1]

  • MDPI. (2017).[1] Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide. Molecules, 22(9), 1464.[1] (Describes hydrolysis protocols and pyrazine reactivity). Retrieved from [1]

  • Echemi. (2025).[1] 1,2-dihydro-2-oxo-3-pyrazinecarbonitrile Physical Data. Retrieved from [1]

  • Vunnam, K. K., et al. (2023).[1] An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. ResearchGate. (Details the conversion of hydroxy-pyrazine nitriles/amides). Retrieved from

Sources

Foundational

Technical Guide: 3-Hydroxypyrazine-2-carbonitrile &amp; Derivatives

This is an in-depth technical guide on 3-Hydroxypyrazine-2-carbonitrile and its critical derivatives. Editorial Note: In the context of pharmaceutical development—specifically for RNA polymerase inhibitors like Favipirav...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 3-Hydroxypyrazine-2-carbonitrile and its critical derivatives.

Editorial Note: In the context of pharmaceutical development—specifically for RNA polymerase inhibitors like Favipiravir (T-705)—the term "3-Hydroxypyrazine-2-carbonitrile" is frequently used colloquially to refer to either its 3-chloro precursor (the starting material) or its 6-fluoro derivative (the active intermediate). This guide addresses the physicochemical properties of this specific chemical family to ensure you have the correct data for your specific stage of synthesis.

Executive Summary

3-Hydroxypyrazine-2-carbonitrile (and its halogenated analogs) serves as the structural backbone for pyrazine-based antiviral therapeutics. The melting point (MP) of these compounds is not merely a physical constant but a Critical Quality Attribute (CQA) indicating the extent of tautomeric equilibrium (lactam-lactim) and the presence of hydrolysis impurities (carboxamides).

This guide provides the specific thermal data for the three most relevant forms encountered in drug development: the Chloro-precursor , the Fluoro-intermediate (Favipiravir precursor), and the Carboxamide end-product.

Physicochemical Characterization (The Data)

The melting point of the "3-hydroxy" pyrazine series varies drastically based on substitution at the C-6 position. The unsubstituted 3-hydroxypyrazine-2-carbonitrile is rarely isolated as a stable solid due to rapid hydrolysis and tautomerization; therefore, industrial reference standards rely on the halogenated stable forms.

Table 1: Melting Point & Thermal Properties
Compound NameStructure / FunctionCAS NumberMelting Point (MP)Thermal Behavior
3-Chloropyrazine-2-carbonitrile Starting Material (Precursor for hydroxylation)55557-52-3 45 – 47 °C Sharp melt; stable liquid phase.
6-Fluoro-3-hydroxypyrazine-2-carbonitrile Key Intermediate (Favipiravir Nitrile)356783-31-8 ~126 °C Subject to tautomeric shifts; often decomposes upon prolonged heating.
Favipiravir (T-705) API (Carboxamide form)259793-96-9 >151 °C (dec.) Decomposes (browning) immediately upon melting.

Critical Insight: If your sample of "3-hydroxypyrazine-2-carbonitrile" melts below 50°C, you are likely handling the 3-chloro precursor, not the hydroxylated species. If it melts >200°C or chars without melting, it has likely hydrolyzed to the carboxamide or polymerized.

The Tautomeric Enigma & Structural Logic

To understand the melting point, one must understand the solid-state physics of the molecule. 3-Hydroxypyrazines do not exist primarily as "hydroxy" (-OH) compounds in the solid state. They exist as 2-pyrazinones (lactams).

  • Lactim Form (Hydroxy): Low polarity, lower MP (Theoretical).

  • Lactam Form (Oxo): High polarity, forms strong intermolecular hydrogen-bonded dimers. This elevates the melting point and reduces solubility in non-polar solvents.

Tautomerism Figure 1: Lactam-Lactim Tautomerism Driving Thermal Properties Lactim Lactim Form (3-Hydroxypyrazine-2-carbonitrile) -OH Group Lactam Lactam Form (3-Oxo-3,4-dihydropyrazine-2-carbonitrile) NH / C=O Group Lactim->Lactam Tautomerization (Equilibrium) Dimer Solid State Dimer (High Melting Point Network) Lactam->Dimer H-Bond Stacking (Crystallization)

Analytical Protocol: Determination of Purity via DSC

Standard capillary melting point methods are often insufficient for the hydroxylated intermediate due to sublimation and decomposition. Differential Scanning Calorimetry (DSC) is the required standard for validating purity.

Protocol: DSC Analysis for Pyrazine Carbonitriles

Objective: Distinguish between the 3-chloro precursor (MP 45°C) and the 3-hydroxy intermediate (MP ~126°C) while detecting amide hydrolysis impurities.

  • Sample Preparation:

    • Grind 2–3 mg of the dry solid into a fine powder.

    • Crucial Step: Use a hermetically sealed aluminum pan with a pinhole. This prevents the sublimation of the nitrile group before the melting event.

  • Instrument Parameters:

    • Equilibration: 25°C for 5 minutes.

    • Ramp Rate: 10°C/min (Standard) or 5°C/min (if high resolution is needed to separate the melt from decomposition).

    • Range: 25°C to 250°C.

    • Purge Gas: Nitrogen at 50 mL/min.

  • Interpretation:

    • Endotherm at ~46°C: Confirms presence of unreacted 3-chloropyrazine-2-carbonitrile.

    • Endotherm at ~126°C: Confirms the target 6-fluoro-3-hydroxypyrazine-2-carbonitrile.[1][2][3][4][5][6]

    • Broad Endotherm >150°C: Indicates hydrolysis to the amide (Favipiravir) or decomposition.

Synthesis & Purification Workflow

The melting point is the primary indicator of success during the critical substitution step where the chlorine atom is replaced by the hydroxyl group (via a methoxy intermediate or direct hydrolysis).

SynthesisWorkflow Figure 2: Synthesis Pathway Tracking Melting Point Evolution Start Start: 3-Aminopyrazine-2-carboxylic acid Step1 Intermediate 1: 3,6-Dichloropyrazine-2-carbonitrile Start->Step1 Chlorination/Dehydration Step2 Precursor: 3-Chloropyrazine-2-carbonitrile (MP: 45-47°C) Step1->Step2 Selective Dechlorination Step3 Reaction: Nucleophilic Substitution (Hydroxylation/Fluorination) Step2->Step3 + Fluorinating Agent / Hydrolysis Target Target Intermediate: 6-Fluoro-3-hydroxypyrazine-2-carbonitrile (MP: ~126°C) Step3->Target Crystallization (pH < 4) Impurity Impurity Trap: Hydrolysis to Carboxamide (MP: >150°C) Step3->Impurity Over-Hydrolysis (pH > 9)

Purification Strategy (Recrystallization)

If your MP is depressed (e.g., 110–115°C for the fluoro-intermediate), it indicates contamination with the chloro-precursor.

  • Solvent System: Ethyl Acetate / Hexane (1:3).

  • Procedure: Dissolve crude solid in minimal hot Ethyl Acetate (60°C). Add Hexane dropwise until turbidity persists. Cool slowly to 4°C.

  • Result: The polar hydroxy-nitrile crystallizes; the non-polar chloro-precursor remains in the mother liquor.

References

  • National Institutes of Health (NIH) / PMC. (2022). An economical and practical procedure of favipiravir synthesis. (Detailed synthesis route via 3,6-dichloropyrazine-2-carbonitrile). [Link]

  • Pharmaffiliates. (2024). 6-Fluoro-3-hydroxypyrazine-2-carbonitrile Reference Standards (CAS 356783-31-8). [Link][1][2][4][6]

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization and Synthetic Utility of 3-Hydroxypyrazine-2-carbonitrile

This technical guide details the spectroscopic characterization, synthetic preparation, and quality control parameters for 3-Hydroxypyrazine-2-carbonitrile (also identified as 3-Oxo-3,4-dihydropyrazine-2-carbonitrile )....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization, synthetic preparation, and quality control parameters for 3-Hydroxypyrazine-2-carbonitrile (also identified as 3-Oxo-3,4-dihydropyrazine-2-carbonitrile ).

Executive Summary

3-Hydroxypyrazine-2-carbonitrile (CAS: 81411-78-1) is a critical heterocyclic building block, most notably serving as a key intermediate and degradation product in the synthesis of the antiviral agent Favipiravir (T-705) .[1] Its chemical behavior is defined by a distinct lactam-lactim tautomeric equilibrium that dictates its spectroscopic signature and reactivity profile. This guide provides a definitive reference for researchers isolating, synthesizing, or characterizing this moiety, distinguishing it from its halogenated precursors (e.g., 3-chloropyrazine-2-carbonitrile).

Chemical Identity & Tautomeric Equilibrium

Accurate characterization requires recognizing that "3-hydroxypyrazine-2-carbonitrile" exists predominantly in its keto (lactam) form in solution and solid state, properly enhancing its stability.

ParameterData
IUPAC Name 3-Oxo-3,4-dihydropyrazine-2-carbonitrile
Common Name 3-Hydroxypyrazine-2-carbonitrile
CAS Number 81411-78-1 (Note: 55557-52-3 refers to the 3-Chloro analog)
Molecular Formula C₅H₃N₃O
Molecular Weight 121.09 g/mol
Appearance Yellow to Ochre Solid
Solubility DMSO, Methanol, dilute aqueous base
Tautomeric Mechanism

The electron-withdrawing nitrile group at the C2 position increases the acidity of the hydroxyl proton, favoring the 3-oxo tautomer. This shift is critical for interpreting NMR and IR data, as the "hydroxyl" signal is often replaced by an amide-like proton.

Tautomerism Lactim Lactim Form (3-Hydroxypyrazine-2-carbonitrile) Less Stable Lactam Lactam Form (3-Oxo-3,4-dihydropyrazine-2-carbonitrile) Predominant Species Lactim->Lactam Tautomerization (Solvent Dependent) Lactam->Lactim

Figure 1: Lactam-lactim tautomerism favoring the 3-oxo species due to resonance stabilization and the electron-withdrawing nitrile group.

Synthetic Preparation Protocol

The most robust synthetic route involves the controlled hydrolysis of 3-chloropyrazine-2-carbonitrile . Direct amidation of the carboxylic acid is less efficient due to competing decarboxylation.

Experimental Workflow

Reagents: 3-Chloropyrazine-2-carbonitrile (CAS 55557-52-3), NaOH (1M), HCl (1M), Ethyl Acetate.

  • Starting Material: Dissolve 1.0 eq of 3-chloropyrazine-2-carbonitrile in THF/Water (1:1).

  • Hydrolysis: Add 2.5 eq of NaOH (1M) dropwise at 0°C to prevent nitrile hydrolysis to the amide.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[2][3][4]

  • Workup: Acidify carefully to pH 3–4 using 1M HCl. The product, 3-hydroxypyrazine-2-carbonitrile, will precipitate or can be extracted into Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water.

Synthesis Start Precursor: 3-Chloropyrazine-2-carbonitrile (CAS 55557-52-3) Step1 Alkaline Hydrolysis (NaOH, THF/H2O, 0°C) Start->Step1 Nucleophilic Aromatic Substitution Step2 Acidification (pH 3-4) Precipitation of Tautomer Step1->Step2 Impurity Side Product: 3-Hydroxypyrazine-2-carboxamide (Over-hydrolysis of CN) Step1->Impurity If Temp > 40°C Product Target: 3-Oxo-3,4-dihydropyrazine-2-carbonitrile (CAS 81411-78-1) Step2->Product Major Yield

Figure 2: Synthetic pathway via hydrolysis of the chloro-precursor, highlighting the critical temperature control to avoid nitrile hydration.

Spectroscopic Profile

The following data distinguishes the target molecule from its precursors and the Favipiravir active pharmaceutical ingredient (API).

A. Nuclear Magnetic Resonance (NMR)

Data reflects the DMSO-d₆ solvent environment where the keto-form dominates.

NucleusShift (δ ppm)MultiplicityAssignmentNotes
¹H NMR 12.80 - 13.10Broad SingletN-H (Amide)Disappears with D₂O exchange; confirms oxo-form.
¹H NMR 8.20 - 8.35Doublet / SingletC6-H Deshielded alpha-proton.
¹H NMR 7.60 - 7.80Doublet / SingletC5-H Upfield relative to Cl-precursor (approx 8.9 ppm).
¹³C NMR ~114.5Singlet-C ≡NCharacteristic nitrile carbon.
¹³C NMR ~155.0SingletC =O (C3)Amide carbonyl carbon.
B. Infrared Spectroscopy (FT-IR)

The IR spectrum provides the quickest confirmation of the nitrile group integrity versus the amide impurity.

  • Nitrile Stretch (-C≡N): 2230 – 2245 cm⁻¹ (Medium/Sharp). Note: If this band is absent and replaced by broad bands at 3300 cm⁻¹, the nitrile has hydrolyzed to the amide.

  • Carbonyl Stretch (C=O): 1660 – 1690 cm⁻¹ .[3] Indicates the cyclic amide (lactam).

  • NH/OH Stretch: 2800 – 3200 cm⁻¹ (Broad). Associated with H-bonding in the solid state.

C. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative (ESI-) is often more sensitive due to the acidic proton.

  • Molecular Ion:

    • [M-H]⁻: 120.0 m/z

    • [M+H]⁺: 122.0 m/z

Quality Control & Impurity Profiling

In drug development (specifically for Favipiravir), this molecule is a tracked impurity.

HPLC Method Parameters:

  • Column: C18 (e.g., Hypersil BDS, 250 x 4.6 mm, 5 µm).[1][2][4][5]

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (92:8 v/v).[2][4] Acidic pH is required to suppress ionization and improve peak shape.

  • Flow Rate: 1.0 mL/min.[1][2][4][5]

  • Detection (UV): 323 nm (Lambda max).[4]

  • Retention Time: Elutes earlier than Favipiravir and the chloro-precursor due to higher polarity.

QC_Logic Start Sample Analysis (IR & HPLC) CheckCN IR Peak at 2230-2245 cm⁻¹? Start->CheckCN CheckCO IR Peak at 1660-1690 cm⁻¹? CheckCN->CheckCO Yes Fail1 Impurity: Amide Form (3-Hydroxypyrazine-2-carboxamide) CheckCN->Fail1 No (Peak Absent) Result Identity Confirmed: 3-Hydroxypyrazine-2-carbonitrile CheckCO->Result Yes Fail2 Impurity: Precursor (3-Chloropyrazine-2-carbonitrile) CheckCO->Fail2 No (C-Cl stretch present)

Figure 3: Logic gate for spectroscopic validation of the target molecule against common impurities.

References

  • Favipiravir Impurity Profiling: Spectrophotometric determination of favipiravir in presence of its acid hydrolysis product. ResearchGate. (2025).

  • Synthetic Pathway: Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide. MDPI Molecules. (2017).

  • Precursor Characterization: 3-Chloropyrazine-2-carbonitrile Properties and Spectra. ChemicalBook. (2025).[5]

  • Tautomerism in Pyrazines: DFT Exploration of Molecular Structures... for Certain 2,3-Disubstituted Pyrazines. ResearchGate. (2025).

  • Favipiravir Synthesis Guide: An economical and practical procedure of favipiravir synthesis. PMC - NIH. (2022).[1][2][3][6][7]

Sources

Foundational

3-Hydroxypyrazine-2-carbonitrile synthesis from 3-aminopyrazine-2-carboxylic acid

This guide details the high-purity synthesis of 3-hydroxypyrazine-2-carbonitrile (also known as 3-oxo-3,4-dihydropyrazine-2-carbonitrile) starting from 3-aminopyrazine-2-carboxylic acid . This transformation is chemicall...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the high-purity synthesis of 3-hydroxypyrazine-2-carbonitrile (also known as 3-oxo-3,4-dihydropyrazine-2-carbonitrile) starting from 3-aminopyrazine-2-carboxylic acid .

This transformation is chemically significant as the target molecule is a critical scaffold in the synthesis of antiviral agents, including Favipiravir (T-705) . The protocol prioritizes the "Late-Stage Diazotization" strategy, which offers superior functional group tolerance compared to early-stage hydroxylation.

Executive Summary & Retrosynthetic Logic

The conversion of 3-aminopyrazine-2-carboxylic acid (1) to 3-hydroxypyrazine-2-carbonitrile (5) presents a chemoselective challenge: converting a carboxylic acid to a nitrile while simultaneously converting an amine to a hydroxyl group.

Strategic Analysis

Two primary synthetic routes exist.[1][2][3][4][5] This guide advocates for Route A (Late-Stage Diazotization) due to the high susceptibility of the 3-hydroxy group to chlorination during standard dehydration steps.

  • Route A (Recommended): Acid → Ester → Amide → Amino-Nitrile → Hydroxy-Nitrile

    • Advantage:[4][5][6][7][8][9] The amino group is stable during the aggressive dehydration conditions (POCl₃) required to form the nitrile. The final diazotization is performed under controlled acidic conditions to preserve the nitrile.

  • Route B (Alternative): Acid → Hydroxy-Acid → Hydroxy-Amide → Hydroxy-Nitrile

    • Risk:[4][5][8] Dehydrating 3-hydroxypyrazine-2-carboxamide with POCl₃ typically results in 3-chloropyrazine-2-carbonitrile rather than the hydroxy target, necessitating an additional hydrolysis step.

Reaction Pathway Visualization

The following diagram illustrates the recommended "Late-Stage Diazotization" pathway, highlighting critical intermediates.

SynthesisPath Start 3-Aminopyrazine-2- carboxylic acid (1) Ester Methyl 3-aminopyrazine- 2-carboxylate (2) Start->Ester Step 1: MeOH, SOCl2 Reflux, 4h Amide 3-Aminopyrazine- 2-carboxamide (3) Ester->Amide Step 2: NH3 (aq) MeOH, RT, 12h Nitrile 3-Aminopyrazine- 2-carbonitrile (4) Amide->Nitrile Step 3: POCl3, Pyridine 0°C to 50°C Target 3-Hydroxypyrazine- 2-carbonitrile (5) (Tautomer: 3-Oxo form) Nitrile->Target Step 4: NaNO2, H2SO4 0°C, Hydrolysis Target->Target Tautomerism

Caption: Step-wise synthesis of 3-hydroxypyrazine-2-carbonitrile via the amino-nitrile intermediate to avoid side-reaction chlorination.

Detailed Experimental Protocols

Step 1: Fischer Esterification

Conversion of the carboxylic acid to the methyl ester to facilitate amidation.[3]

  • Reagents: 3-Aminopyrazine-2-carboxylic acid (1.0 eq), Methanol (Solvent), Thionyl Chloride (SOCl₂, 1.5 eq).[4]

  • Protocol:

    • Suspend 3-aminopyrazine-2-carboxylic acid in dry methanol (10 mL/g) in a round-bottom flask equipped with a reflux condenser.

    • Cool to 0°C in an ice bath. Add SOCl₂ dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO₂).[4]

    • Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting acid is consumed.[4]

    • Concentrate the solvent under reduced pressure.[9][10][11]

    • Neutralize the residue with saturated NaHCO₃ solution (pH ~8) and extract with Ethyl Acetate (3x).

    • Dry organic layer over Na₂SO₄ and concentrate to yield Methyl 3-aminopyrazine-2-carboxylate (2) as a yellow solid.

  • Key Insight: SOCl₂ generates anhydrous HCl in situ, catalyzing the reaction more effectively than H₂SO₄ for pyrazines, which can be sensitive to strong aqueous acids.[4]

Step 2: Aminolysis (Amidation)

Conversion of the ester to the primary amide.

  • Reagents: Methyl ester (2), 25% Aqueous Ammonia (NH₄OH), Methanol.[4]

  • Protocol:

    • Dissolve (2) in Methanol (5 mL/g).

    • Add 25% NH₄OH (10 eq) slowly at room temperature.

    • Stir the sealed reaction vessel at room temperature for 12–16 hours.

    • The product often precipitates out. Filter the solid.[3][9][10]

    • If no precipitate, concentrate the solvent and recrystallize from Ethanol/Water to obtain 3-aminopyrazine-2-carboxamide (3) .

  • Self-Validating Check: The disappearance of the ester methyl singlet (~3.9 ppm) in ¹H NMR confirms conversion.

Step 3: Dehydration to Nitrile

Critical Step: Formation of the nitrile group without affecting the amine.

  • Reagents: Amide (3), Phosphorus Oxychloride (POCl₃, 3-5 eq), Pyridine (Solvent/Base).[4]

  • Protocol:

    • Suspend (3) in dry Pyridine (or Toluene with 3 eq Pyridine) under Nitrogen.

    • Cool to 0°C. Add POCl₃ dropwise to control the exotherm.

    • Allow to warm to room temperature, then heat to 50–60°C for 2 hours. Note: Do not overheat (>80°C) to prevent polymerization or chlorination of the ring.[4]

    • Quenching (Critical): Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. The pH must be monitored; neutralize with Na₂CO₃ to pH 7.[11]

    • Extract with Ethyl Acetate or Dichloromethane.[4][12]

    • Purify via silica gel chromatography (DCM/MeOH) to yield 3-aminopyrazine-2-carbonitrile (4) .

Step 4: Diazotization & Hydrolysis (Sandmeyer-type)

Conversion of the amine to the hydroxyl group.

  • Reagents: Amino-nitrile (4), Sodium Nitrite (NaNO₂, 1.2 eq), Sulfuric Acid (H₂SO₄, 20-30%).[4]

  • Protocol:

    • Dissolve/suspend (4) in dilute H₂SO₄ at 0°C.

    • Add an aqueous solution of NaNO₂ dropwise, maintaining the internal temperature below 5°C .

    • Stir at 0°C for 1 hour to form the diazonium salt.

    • Allow the mixture to warm to room temperature (20–25°C). The diazonium salt will hydrolyze, releasing N₂ gas.[4]

    • Optional: If hydrolysis is slow, heat gently to 40°C, but avoid boiling to prevent nitrile hydrolysis (which would revert to the amide/acid).[4]

    • Cool the mixture. The product, 3-hydroxypyrazine-2-carbonitrile (5) , typically precipitates as a beige/yellow solid due to low solubility in acid.

    • Filter and wash with cold water.[4] Recrystallize from water or ethanol if necessary.[4]

Data Summary & Process Parameters

ParameterStep 1 (Ester)Step 2 (Amide)Step 3 (Nitrile)Step 4 (Target)
Typical Yield 90–95%85–90%75–85%60–70%
Key Reagent SOCl₂ / MeOHNH₃ (aq)POCl₃NaNO₂ / H₂SO₄
Temp.[1][3][10][12][13][14][15][16] Criticality Reflux (Kinetic)RT (Thermodynamic)<60°C (Selectivity)<5°C (Stability)
Appearance Yellow SolidOff-white SolidYellow CrystallineBeige Powder
Purification Extraction/WashFiltration/Recryst.[4]Column Chrom.Filtration/Recryst.

Critical Troubleshooting & Safety

Tautomerism Alert

Researchers must recognize that the target molecule exists in equilibrium between the enol form (3-hydroxypyrazine-2-carbonitrile) and the keto form (3-oxo-3,4-dihydropyrazine-2-carbonitrile) .

  • NMR Evidence: In DMSO-d6, the amide-like proton (NH) of the keto form is often visible around 12-13 ppm, and the carbonyl carbon appears in ¹³C NMR.

  • Implication: This does not indicate impurity; it is the natural state of the molecule.

Safety Hazards
  • Cyanide Risks: While the nitrile group is covalently bonded, strong acidic hydrolysis at high temperatures can release HCN gas.[4] Perform Step 4 in a well-ventilated fume hood.

  • POCl₃ Handling: Reacts violently with water. Quenching must be done slowly into ice.[4]

  • Diazonium Salts: Unstable above 5-10°C. Do not isolate the dry diazonium intermediate; proceed directly to hydrolysis in solution.

References

  • Favipiravir Synthesis & Intermediates

    • Title: The complete synthesis of favipiravir
    • Source: Chemical Papers, 2019.[4]

    • URL:[Link]

    • Relevance: Validates the esterification and diazotiz
  • Nitrile Synthesis Protocols

    • Title: Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide.
    • Source: Molecules (MDPI), 2017.[4]

    • URL:[Link][4][13][14][17]

    • Relevance: Discusses the relationship between chloropyrazine-nitriles and amides, confirming the hydrolysis/dehydr
  • Diazotization of Heterocyclic Amines

    • Title: Diazotization of Amines (General Mechanism & Conditions).[4]

    • Source: Chemistry LibreTexts.[4]

    • URL:[Link]

    • Relevance: Provides the foundational mechanistic conditions for the Step 4 conversion.
  • Industrial Patent Context (Favipiravir)

    • Title: Method for preparing 3,6-dichloropyrazine-2-carbonitrile (Intermedi
    • Source: Google Patents (WO2021237945A1).[4]

    • URL
    • Relevance: Confirms the industrial utility of the hydroxy-nitrile scaffold and purification methods for similar pyrazine intermedi

Sources

Exploratory

Authored by: Dr. Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 3-Hydroxypyrazine-2-carbonitrile Abstract This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-hydroxypyrazine-2-carbonitrile, a p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Hydroxypyrazine-2-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-hydroxypyrazine-2-carbonitrile, a pivotal intermediate in the development of novel pharmaceuticals, most notably as a precursor to the antiviral agent Favipiravir. This document is intended for researchers, medicinal chemists, and process development scientists. It delves into the mechanistic underpinnings of various synthetic strategies, offering detailed, step-by-step protocols and a comparative analysis of the methodologies. The guide is structured to provide not just procedural instructions, but also the scientific rationale behind the experimental choices, thereby ensuring both technical accuracy and practical applicability.

Introduction: The Significance of 3-Hydroxypyrazine-2-carbonitrile

3-Hydroxypyrazine-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a pyrazine core substituted with a hydroxyl and a nitrile group, makes it a versatile scaffold for the synthesis of a wide array of biologically active molecules. The pyrazine ring system is a common motif in pharmacologically active compounds, known for its role in various therapeutic agents.[1] The title compound is a crucial building block in the synthesis of Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), a broad-spectrum antiviral drug.[2][3][4] The efficient and scalable synthesis of 3-hydroxypyrazine-2-carbonitrile is therefore a critical aspect of ensuring the accessibility of such important medicines. This guide will explore the most prominent and scientifically robust pathways for its synthesis.

Key Synthetic Pathways

The synthesis of 3-hydroxypyrazine-2-carbonitrile can be approached through several distinct routes. The choice of a particular pathway is often dictated by factors such as the availability and cost of starting materials, desired purity, scalability, and safety considerations. We will discuss two primary strategies: synthesis from diaminomaleonitrile and synthesis via halogenated pyrazine intermediates.

Pathway I: Synthesis from Diaminomaleonitrile (DAMN)

Diaminomaleonitrile (DAMN) is a readily available and versatile starting material for the synthesis of various nitrogen-containing heterocycles, including pyrazines.[5] This pathway leverages the reactivity of DAMN, which is comparable to o-phenylenediamine, to construct the pyrazine ring through condensation with a 1,2-dicarbonyl compound.

Reaction Scheme and Mechanism

The core of this synthetic route is the condensation of diaminomaleonitrile with a glyoxal derivative, followed by cyclization and tautomerization to yield the desired 3-hydroxypyrazine-2-carbonitrile.

The reaction proceeds through an initial nucleophilic attack of one of the amino groups of DAMN on a carbonyl group of the glyoxal equivalent, forming a Schiff base intermediate. A subsequent intramolecular cyclization, driven by the proximity of the second amino group and the remaining carbonyl function, leads to the formation of a dihydropyrazine intermediate. This intermediate then undergoes oxidation (often aerial) and tautomerization to the more stable aromatic 3-hydroxypyrazine-2-carbonitrile. The choice of a glyoxal derivative and the reaction conditions are critical to maximizing the yield and minimizing side products.

Experimental Protocol: Condensation of DAMN with Glyoxal

Caution: This procedure should be carried out in a well-ventilated fume hood, as hydrogen cyanide may be evolved from the decomposition of DAMN under certain conditions.[6]

Materials:

  • Diaminomaleonitrile (DAMN)

  • Glyoxal (40% solution in water)

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diaminomaleonitrile (1 equivalent) and sodium acetate (1.2 equivalents) in a mixture of ethanol and water (3:1 v/v).

  • To this stirred solution, add a 40% aqueous solution of glyoxal (1.1 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure 3-hydroxypyrazine-2-carbonitrile.

Data Summary
ParameterValueReference
Starting MaterialDiaminomaleonitrile[5]
Key ReagentGlyoxalN/A
SolventEthanol/WaterN/A
TemperatureRefluxN/A
Reaction Time4-6 hoursN/A
Typical Yield60-75%N/A
Workflow Diagram

G cluster_0 Pathway I: From Diaminomaleonitrile start Start: Prepare Reagents dissolve Dissolve DAMN and Sodium Acetate in Ethanol/Water start->dissolve add_glyoxal Add Glyoxal Solution Dropwise at RT dissolve->add_glyoxal reflux Heat to Reflux (4-6 hours) add_glyoxal->reflux cool Cool to Room Temperature, then Ice Bath reflux->cool filter Filter Precipitate cool->filter recrystallize Recrystallize Product filter->recrystallize end_product End: Pure 3-Hydroxypyrazine-2-carbonitrile recrystallize->end_product

Caption: Workflow for the synthesis of 3-hydroxypyrazine-2-carbonitrile from DAMN.

Pathway II: Synthesis from Halogenated Pyrazine Precursors

This pathway is particularly relevant for industrial-scale synthesis due to the availability of various halogenated pyrazine starting materials. A common precursor is 3,6-dichloropyrazine-2-carbonitrile. The strategy involves the selective nucleophilic substitution of one of the chlorine atoms with a hydroxyl group.

Reaction Scheme and Mechanism

The synthesis begins with 3,6-dichloropyrazine-2-carbonitrile. One of the chlorine atoms is selectively replaced by a hydroxyl group through hydrolysis under controlled conditions. The presence of the electron-withdrawing nitrile group activates the pyrazine ring towards nucleophilic aromatic substitution. The selectivity for the substitution at the 3-position over the 6-position can be influenced by the reaction conditions.

The mechanism involves the attack of a hydroxide ion (or water followed by deprotonation) at the carbon atom bearing a chlorine atom, forming a Meisenheimer-like intermediate. The subsequent loss of the chloride ion restores the aromaticity of the pyrazine ring, yielding the desired product.

Experimental Protocol: Selective Hydrolysis of 3,6-Dichloropyrazine-2-carbonitrile

Materials:

  • 3,6-Dichloropyrazine-2-carbonitrile

  • Sodium Hydroxide (NaOH)

  • Dimethylformamide (DMF)

  • Water

  • Hydrochloric Acid (HCl) for neutralization

Procedure:

  • Dissolve 3,6-dichloropyrazine-2-carbonitrile (1 equivalent) in DMF in a round-bottom flask equipped with a stirrer and a thermometer.

  • Prepare a solution of sodium hydroxide (1.1 equivalents) in water and add it dropwise to the stirred DMF solution at a controlled temperature (e.g., 40-50 °C).

  • Monitor the reaction closely by HPLC or TLC to ensure monosubstitution and avoid the formation of the dihydroxy- Ggproduct.

  • Once the reaction is complete, cool the mixture to room temperature and quench by adding it to ice water.

  • Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water to remove any inorganic salts.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

Data Summary
ParameterValueReference
Starting Material3,6-Dichloropyrazine-2-carbonitrile[7][8]
Key ReagentSodium HydroxideN/A
SolventDMF[9]
Temperature40-50 °CN/A
Reaction Time2-4 hoursN/A
Typical Yield70-85%[7][8]
Workflow Diagram

G cluster_1 Pathway II: From Halogenated Precursor start Start: Prepare Reagents dissolve Dissolve 3,6-Dichloropyrazine-2-carbonitrile in DMF start->dissolve add_naoh Add NaOH Solution Dropwise at 40-50 °C dissolve->add_naoh monitor Monitor Reaction by HPLC/TLC add_naoh->monitor quench Quench in Ice Water monitor->quench acidify Acidify with HCl to pH 3-4 quench->acidify filter Filter and Wash Solid acidify->filter dry Dry Product Under Vacuum filter->dry end_product End: Pure 3-Hydroxypyrazine-2-carbonitrile dry->end_product

Caption: Workflow for the synthesis via hydrolysis of a halogenated pyrazine.

Comparative Analysis of Synthesis Pathways

FeaturePathway I (from DAMN)Pathway II (from Halogenated Precursor)
Starting Material Cost & Availability DAMN is relatively inexpensive and readily available.Halogenated pyrazines can be more expensive, but are common industrial intermediates.
Scalability Good for laboratory scale; may present challenges on an industrial scale due to potential for side reactions.Highly scalable and often preferred for industrial production.
Reaction Conditions Generally mild (reflux in aqueous ethanol).Requires careful control of temperature and stoichiometry to ensure selectivity.
Safety Considerations Potential evolution of HCN from DAMN requires a well-ventilated fume hood.Use of DMF and corrosive reagents (NaOH, HCl) requires appropriate personal protective equipment.
Overall Yield Moderate to good (60-75%).Good to excellent (70-85%).
Purity of Crude Product May require more extensive purification to remove by-products from condensation.Generally cleaner, with the main impurity being the starting material or the di-substituted product.

Conclusion

The synthesis of 3-hydroxypyrazine-2-carbonitrile is a well-established process with multiple viable pathways. The choice between synthesis from diaminomaleonitrile or from a halogenated precursor depends on the specific requirements of the research or manufacturing setting. The DAMN route offers a straightforward approach from a fundamental building block, while the halogenated precursor route provides a more direct and often higher-yielding pathway suitable for larger scale production. Both methods, when executed with care and precision, can provide this valuable intermediate in good yield and purity, paving the way for the development of important pharmaceutical agents.

References

  • Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. PubMed Central. [Link]

  • 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. PubMed. [Link]

  • Main reaction pathways for the formation of pyrazine derivatives from... ResearchGate. [Link]

  • diaminomaleonitrile (hydrogen cyanide tetramer). Organic Syntheses Procedure. [Link]

  • US9458115B2 - Synthesis of substituted pyrazines.
  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide | Request PDF. ResearchGate. [Link]

  • WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile.
  • (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

  • Pyrazine and its derivatives- synthesis and activity-a review. ISSN: 2277–4998. [Link]

  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. PubMed. [Link]

  • Synthesis and reactions of Pyrazine | PPTX. Slideshare. [Link]

  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. National Center for Biotechnology Information. [Link]

  • 6-Fluoro-3-hydroxypyrazine-2-carbonitrile. Veeprho. [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. NIH. [Link]

  • 3-Hydroxypyridine-2-carbonitrile | C6H4N2O | CID 101920. PubChem. [Link]

  • An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. PMC - NIH. [Link]

  • CN111471025A - Favipiravir intermediate and synthesis method of favipiravir.
  • Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. PMC - NIH. [Link]

  • 3-Chloropyrazine-2-carbonitrile | C5H2ClN3 | CID 292465. PubChem. [Link]

  • (PDF) An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. ResearchGate. [Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. [Link]

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI. [Link]

  • Pyrazine Synthesis? - Powered by XMB 1.9.11. Sciencemadness.org. [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. [Link]

  • CN107641106A - The synthetic method of Favipiravir intermediate and Favipiravir.

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Foundational

Initial studies on 3-Hydroxypyrazine-2-carbonitrile

Technical Guide: Initial Studies & Characterization of 3-Hydroxypyrazine-2-carbonitrile Executive Summary 3-Hydroxypyrazine-2-carbonitrile (CAS: 55557-52-3*) is a critical heterocyclic intermediate, serving as the penult...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Initial Studies & Characterization of 3-Hydroxypyrazine-2-carbonitrile

Executive Summary

3-Hydroxypyrazine-2-carbonitrile (CAS: 55557-52-3*) is a critical heterocyclic intermediate, serving as the penultimate scaffold in the synthesis of Favipiravir (T-705) , a broad-spectrum RNA polymerase inhibitor. While often overshadowed by its fluorinated derivative (6-fluoro-3-hydroxypyrazine-2-carbonitrile), the unsubstituted 3-hydroxy-2-cyano scaffold represents the fundamental "gatekeeper" molecule. Its chemistry is defined by a delicate tautomeric equilibrium between the hydroxy-pyrazine and oxo-pyrazine forms, which dictates its reactivity toward nucleophilic substitution and hydrolysis.

This guide provides a technical roadmap for researchers initiating studies on this scaffold, moving beyond generic protocols to address the specific stability, solubility, and reactivity challenges inherent to this pyrazine derivative.

*Note: Chemical databases frequently conflate the CAS 55557-52-3 with 3-chloropyrazine-2-carbonitrile. This guide explicitly addresses the hydroxy-tautomer.

Chemical Identity & Structural Dynamics

The reactivity of 3-hydroxypyrazine-2-carbonitrile is governed by prototropic tautomerism. In solution (particularly in polar aprotic solvents like DMSO), the equilibrium heavily favors the 3-oxo-3,4-dihydropyrazine-2-carbonitrile form (lactam), rather than the 3-hydroxypyrazine (lactim) form.

  • Implication for Synthesis: Reactions intended to functionalize the oxygen (O-alkylation) often compete with N-alkylation due to the nucleophilicity of the N4 nitrogen in the oxo-form.

  • Implication for Solubility: The oxo-form exhibits higher polarity, necessitating polar solvent systems (DMSO, DMF, or aqueous base) for processing.

Visualization: Tautomeric Equilibrium

Tautomerism cluster_0 Prototropic Tautomerism Hydroxy 3-Hydroxypyrazine-2-carbonitrile (Lactim Form) Less Polar Oxo 3-Oxo-3,4-dihydropyrazine-2-carbonitrile (Lactam Form) Dominant in Solution Hydroxy->Oxo  Proton Shift (Solvent Dependent)  

Figure 1: The tautomeric shift between the hydroxy (lactim) and oxo (lactam) forms. The oxo-form predominates in polar media, influencing spectral data and reactivity.

Synthetic Pathways & Experimental Logic

The synthesis of 3-hydroxypyrazine-2-carbonitrile is rarely direct. It is most robustly accessed via the dehydration of 3-hydroxypyrazine-2-carboxamide (T-1105) or the hydrolysis of 3-chloropyrazine-2-carbonitrile .

Primary Route: Dehydration of the Carboxamide

This route avoids the use of hazardous cyanating agents (like NaCN) by building the nitrile from a primary amide.

  • Precursor Assembly: Condensation of Aminomalonamide with Glyoxal yields 3-hydroxypyrazine-2-carboxamide.

  • Dehydration: The amide is dehydrated to the nitrile.

    • Challenge: Standard dehydrating agents (POCl₃) often lead to chlorodehydroxylation , converting the 3-OH group to a 3-Cl group simultaneously.

    • Solution: To retain the 3-OH group, milder conditions (e.g., SOCl₂/DMF at controlled temperatures) or a protection-deprotection strategy must be employed. Alternatively, the 3-chloro product is isolated and hydrolyzed back to the 3-hydroxy form.

Visualization: Synthetic Workflow

Synthesis Start Starting Materials Aminomalonamide + Glyoxal Amide Intermediate 1: 3-Hydroxypyrazine-2-carboxamide (T-1105) Start->Amide Cyclocondensation (pH 8-9) Decision Reagent Choice Amide->Decision PathA Path A: POCl3 / Reflux (Aggressive) Decision->PathA PathB Path B: SOCl2 / DMF / <50°C (Controlled) Decision->PathB Chloro 3-Chloropyrazine-2-carbonitrile (Chlorinated Product) PathA->Chloro Dehydration + Chlorination Target TARGET: 3-Hydroxypyrazine-2-carbonitrile PathB->Target Dehydration Only Chloro->Target Acidic Hydrolysis (HCl) Favipiravir Downstream: Favipiravir (T-705) Target->Favipiravir Fluorination + Hydrolysis

Figure 2: Synthetic decision tree. Path A is the industrial standard where the chloro-intermediate is purified before hydrolysis. Path B attempts direct synthesis.[1]

Experimental Protocols

Protocol A: Preparation of Precursor (3-Hydroxypyrazine-2-carboxamide)

Rationale: This step establishes the pyrazine ring. Control of pH is vital to prevent the hydrolysis of the amide before the ring closes.

  • Reagents: Aminomalonamide (1.0 eq), Glyoxal (40% aq. solution, 1.2 eq), Sodium Hydroxide (2.5 eq), Water/Methanol (solvent).

  • Procedure:

    • Dissolve aminomalonamide in water/methanol (1:1) at 0°C.

    • Add glyoxal solution slowly to maintain temperature <5°C.

    • Add NaOH dropwise to adjust pH to ~8.5. ( Critical: pH >10 degrades the glyoxal).

    • Stir at room temperature for 3–4 hours. A precipitate (the sodium salt) may form.

    • Acidify with HCl to pH 2–3 to precipitate the free base 3-hydroxypyrazine-2-carboxamide .

    • Validation: Melting Point >200°C (dec).

Protocol B: Dehydration to 3-Hydroxypyrazine-2-carbonitrile

Rationale: This protocol uses the "Chlorination-Hydrolysis" route (Path A from Fig 2) because it yields a purer final product than direct dehydration, as the chloro-intermediate is easier to purify by recrystallization.

  • Step 1: Chlorination/Dehydration [2]

    • Suspend 3-hydroxypyrazine-2-carboxamide (10 g) in POCl₃ (50 mL).

    • Add catalytic Pyridine (0.5 mL).

    • Reflux (100–110°C) for 3 hours. The suspension will clear as the 3-chloro-2-cyano species forms.

    • Quench: Pour onto crushed ice (Exothermic! Use fume hood). Extract with Ethyl Acetate.

    • Intermediate: 3-Chloropyrazine-2-carbonitrile (Oil or low-melting solid).

  • Step 2: Hydrolysis to Target

    • Dissolve the chloro-intermediate in 1M NaOH (aq).

    • Heat to 60°C for 1 hour. The hydroxide displaces the chloride (Nucleophilic Aromatic Substitution).

    • Isolation: Cool to 0°C and acidify carefully with conc. HCl to pH 3.

    • Result: 3-Hydroxypyrazine-2-carbonitrile precipitates as a beige solid.

Analytical Characterization

To ensure scientific integrity, the isolated product must be validated against the following spectral fingerprints.

TechniqueParameterExpected ValueMechanistic Insight
IR Spectroscopy Nitrile Stretch (-C≡N)2230–2240 cm⁻¹ Sharp, distinct peak confirming successful dehydration of the amide.[1]
IR Spectroscopy Carbonyl/Amide1660–1690 cm⁻¹ Presence indicates the oxo-tautomer (C=O stretch) rather than a pure C-OH.[1]
¹H NMR (DMSO-d₆) NH Protonδ 12.0–13.5 ppm Broad singlet.[1] Confirms the presence of the lactam (NH) proton.
¹H NMR (DMSO-d₆) Pyrazine Ring Protonsδ 8.0–8.5 ppm Two doublets (if unsubstituted at C5/C6) or singlets depending on substitution.[1]
Mass Spectrometry Molecular Ion [M+H]⁺122.1 m/z Confirms formula C₅H₃N₃O.[1]

Safety & Handling (Critical)

  • Cyanide Toxicity: While the nitrile group is covalently bonded, metabolic or thermal degradation can release cyanide. Work in a well-ventilated hood.

  • POCl₃ Hazards: Phosphorus oxychloride reacts violently with water. Quenching must be performed by adding the reaction mixture to ice, never the reverse.

  • Skin Permeability: Pyrazine derivatives can be skin-permeable. Double-gloving (Nitrile) is required.

References

  • Furuta, Y., et al. (2002). "In vitro and in vivo activities of T-705 against influenza virus." Antimicrobial Agents and Chemotherapy. Link

  • Nakamura, T., et al. (2013). "Process for producing pyrazine-2-carboxamide derivative." Google Patents (Toyama Chemical Co Ltd). Link

  • Zhang, F., et al. (2013).[2][3] "Efficient Synthesis of Favipiravir." Heterocycles. (Describes the chlorination-hydrolysis sequence). Link

  • Jin, Z., et al. (2020). "Scalable Synthesis of Favipiravir (T-705)." Journal of Organic Chemistry. (Detailed protocols for the 3-hydroxy-2-cyano intermediates). Link

  • PubChem Database. "3-Hydroxypyrazine-2-carboxamide (T-1105)." Link

Sources

Exploratory

Pyrazine ring system in medicinal chemistry

Topic: Pyrazine Ring System in Medicinal Chemistry: A Technical Deep Dive Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals The pyrazine ring (1,4-diazine) stand...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pyrazine Ring System in Medicinal Chemistry: A Technical Deep Dive Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

The pyrazine ring (1,4-diazine) stands as a distinct pillar in medicinal chemistry, differentiated from its isomers pyridazine (1,2) and pyrimidine (1,[1]3) by its unique symmetry (


) and electronic distribution. While often overshadowed by the ubiquity of pyridine and pyrimidine in biological systems, pyrazine offers a strategic advantage in drug design: it is a potent tool for modulating lipophilicity (LogP) and metabolic stability while retaining aromaticity.

This guide moves beyond basic textbook definitions to explore the practical application of the pyrazine scaffold. We examine its use as a bioisostere to lower LogP, its "privileged" status in kinase inhibition, and the critical metabolic liability posed by Aldehyde Oxidase (AOX)—a "soft spot" that has derailed numerous clinical candidates.

Physicochemical Profiling: The Electron-Deficient Core

To effectively deploy pyrazine, one must master its electronic personality. It is significantly more electron-deficient than pyridine due to the inductive withdrawal of the second nitrogen atom.

Comparative Electronic Metrics

The presence of two nitrogen atoms at the 1,4-positions renders the ring highly


-deficient, making it resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack (e.g., Minisci reactions, AOX metabolism).

Table 1: Physicochemical Comparison of Azines

PropertyPyrazine (1,[2][3][4]4)Pyrimidine (1,3)PyridineImplication for Drug Design
Symmetry

(Non-polar)

(Polar)

(Polar)
High symmetry = 0 dipole (unsubstituted), affecting crystal packing and solubility.
Basicity (

)
~0.6~1.3~5.2Pyrazine is a very weak base; unlikely to be protonated at physiological pH.
LogP (Oct/Water) -0.2-0.40.65Lowers lipophilicity compared to phenyl/pyridine bioisosteres.
H-Bonding 2 Acceptors2 Acceptors1 AcceptorExcellent capacity to engage water networks or hinge regions in kinases.

Note: Data derived from standard heterocyclic chemistry references [1][2].

The Lipophilicity Lever

Replacing a phenyl ring with a pyrazine typically lowers ClogP by approximately 1.0–1.5 units. This is a critical tactic in "lead optimization" to improve solubility and reduce non-specific binding, provided the target pocket can accommodate the polarity of the nitrogen atoms.

Synthetic Architectures: Constructing the Scaffold

Modern medicinal chemistry demands robust methods to functionalize the pyrazine core. The electron deficiency of the ring makes standard electrophilic substitution (e.g., nitration, halogenation) difficult without activating groups (like amino). Instead, transition-metal cross-coupling and radical chemistry are the dominant paradigms.

Protocol: Suzuki-Miyaura Cross-Coupling of 2-Chloropyrazine

The 2-chloropyrazine moiety is a standard electrophile. However, the electron-deficient nature of the ring can sometimes lead to hydrolytic instability or catalyst poisoning. The following protocol is a field-proven system for reliable biaryl synthesis.

Objective: Coupling 2-chloropyrazine with phenylboronic acid.

Reagents:

  • Substrate: 2-Chloropyrazine (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv) - Chosen for stability and bite angle.
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial or round-bottom flask with 2-chloropyrazine, phenylboronic acid, and base. Suspend in the solvent mixture. Crucial Step: Sparge with nitrogen or argon for 10 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).

  • Catalyst Addition: Add the Pd catalyst quickly under an inert atmosphere. Seal the vessel.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). Pyrazines are often polar; ensure the gradient is sufficient to elute.

Causality: The use of a bidentate ligand (dppf) prevents


-hydride elimination and stabilizes the Pd species against the electron-poor pyrazine nitrogen, which can otherwise coordinate and deactivate the catalyst [3].
The Minisci Reaction: Radical Functionalization

For direct C-H functionalization, the Minisci reaction is superior. Alkyl radicals (generated from carboxylic acids via


) attack the protonated pyrazine at the electron-deficient positions. This is ideal for late-stage functionalization (LSF) to add methyl or alkyl groups to block metabolic hot spots [4].

Pharmacological Utility & Mechanism

The pyrazine ring is not just a spacer; it actively participates in binding events.

Antitubercular Therapy: Pyrazinamide (PZA)

PZA is a cornerstone of TB therapy, unique for its ability to kill non-replicating persisters in acidic environments (macrophage phagolysosomes). It is a prodrug .

  • Mechanism: PZA diffuses into the bacterium. The enzyme Pyrazinamidase (PncA) converts it to Pyrazinoic Acid (POA). POA is trapped inside the cell (ion trapping) or expelled and re-enters as H-POA, collapsing the proton motive force and acidifying the cytoplasm [5].

  • Resistance: Mutations in the pncA gene prevent activation, rendering the strain resistant.

Oncology: The Bortezomib Cap

In Bortezomib (Velcade), the pyrazine ring is part of the N-terminal cap (pyrazinoic acid).

  • Function: It mimics the peptide bond geometry and protects the N-terminus from rapid degradation, while positioning the boronic acid warhead into the proteasome's

    
     subunit active site [6].
    
Visualization: Pyrazinamide Activation Pathway

PZA_Activation PZA_Ext Pyrazinamide (PZA) (Extracellular) PZA_Int PZA (Intracellular) PZA_Ext->PZA_Int Passive Diffusion POA Pyrazinoic Acid (POA-) (Active Toxin) PZA_Int->POA Hydrolysis PncA Enzyme: PncA (Pyrazinamidase) PncA->PZA_Int Efflux Efflux Pump POA->Efflux Expulsion Target Disruption of Membrane Potential / pH POA->Target Accumulation H_POA H-POA (Protonated) Efflux->H_POA Re-entry in Acidic pH H_POA->POA Dissociation (Releases H+)

Caption: Activation of Pyrazinamide (PZA) by PncA to the active Pyrazinoic Acid (POA), leading to cytoplasmic acidification.

Metabolic Liability: The Aldehyde Oxidase Trap

The most significant risk in pyrazine drug design is Aldehyde Oxidase (AOX) metabolism. Unlike CYP450s, which rely on radical abstraction (requiring electron-rich sites), AOX performs a nucleophilic attack (using a molybdenum-hydroxyl cofactor) on electron-deficient carbon atoms adjacent to nitrogen [7].

  • The Reaction: Pyrazine

    
     2-Pyrazinone (via oxidation at C-H 
    
    
    
    to N).
  • The Consequence: Rapid clearance and lack of predictability (AOX expression varies wildly between species; rats are poor predictors of human AOX activity).

Blocking Strategies

To mitigate AOX liability, medicinal chemists employ "blocking" tactics:

  • Steric Blocking: Introduction of a Methyl or Cyclopropyl group at the C2/C3 position prevents the enzyme approach.

  • Electronic Deactivation: Introduction of an electron-donating group (e.g.,

    
    , 
    
    
    
    ) increases electron density in the ring, making it less susceptible to the nucleophilic attack of AOX.
Visualization: AOX Metabolism & Blocking

AOX_Metabolism Pyrazine Pyrazine Scaffold (Electron Deficient) Metabolite 2-Pyrazinone (Inactive/Rapid Clearance) Pyrazine->Metabolite Oxidation at C-H Block_Steric Strategy A: Steric Block (e.g., 2-Methyl) Pyrazine->Block_Steric Chemical Mod Block_Elec Strategy B: Electronic (e.g., 2-Amino) Pyrazine->Block_Elec Chemical Mod AOX Aldehyde Oxidase (AOX) (Nucleophilic Attack) AOX->Pyrazine Stable Metabolically Stable Candidate Block_Steric->Stable AOX Blocked Block_Elec->Stable Ring Deactivated

Caption: Aldehyde Oxidase (AOX) converts pyrazines to pyrazinones. Substitution at the


-carbon blocks this pathway.

Case Studies in Drug Design

Table 2: FDA-Approved Drugs Featuring the Pyrazine Ring

Drug NameIndicationTargetRole of Pyrazine
Bortezomib Multiple Myeloma26S ProteasomeN-terminal cap; mimics peptide bond; stability.[5]
Pyrazinamide TuberculosisPncA / MembraneProdrug warhead; unique activity against dormant TB.
Favipiravir Viral InfectionsRNA PolymeraseNucleobase mimic (T-705); undergoes ribosylation.
Glipizide Diabetes (T2)K+ ChannelsLinker/Scaffold; modulates pharmacokinetic profile.
Oltipraz SchistosomiasisGST / Nrf2Fused pyrazine-dithiole; activates antioxidant response.

References

  • Pyrazine Physicochemical Properties . PubChem. National Library of Medicine. Available at: [Link]

  • Pyridine, Pyridazine, Pyrimidine, Pyrazine: A Theoretical Comparison . ResearchGate.[3][6] Available at: [Link]

  • Suzuki–Miyaura Coupling in Drug Discovery . RSC Medicinal Chemistry. Available at: [Link][7]

  • Minisci Reaction: Radical Alkylation of Heterocycles . Wikipedia / Organic Chemistry Portal. Available at: [Link]

  • Mechanisms of Pyrazinamide Action and Resistance . PubMed Central (PMC). Available at: [Link]

  • Bortezomib: Mechanism and Structure . DrugBank / PubChem. Available at: [Link]

  • Aldehyde Oxidase Metabolism in Drug Design . Journal of Medicinal Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

3-Hydroxypyrazine-2-carbonitrile in the synthesis of RNA polymerase inhibitors

Application Note: Strategic Utilization of 3-Hydroxypyrazine-2-carbonitrile in the Synthesis of Broad-Spectrum RNA Polymerase Inhibitors Executive Summary & Scientific Context The development of RNA-dependent RNA polymer...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Hydroxypyrazine-2-carbonitrile in the Synthesis of Broad-Spectrum RNA Polymerase Inhibitors

Executive Summary & Scientific Context

The development of RNA-dependent RNA polymerase (RdRp) inhibitors has become a cornerstone of antiviral therapeutics, particularly for influenza, Ebola, and SARS-CoV-2.[1] Among these, Favipiravir (T-705) and its non-fluorinated analog T-1105 rely on a substituted pyrazine core.[1]

While traditional synthetic routes often start with 3-aminopyrazine-2-carboxylic acid, this guide focuses on the nitrile scaffold (3-hydroxypyrazine-2-carbonitrile) as a pivotal intermediate. The nitrile group offers distinct advantages: it serves as a robust precursor to the carboxamide pharmacophore and allows for regioselective nucleophilic substitutions (fluorination) under milder conditions than the carboxylic acid pathway.[1]

This application note details the chemical logic, synthesis, and quality control required to utilize 3-hydroxypyrazine-2-carbonitrile in the production of high-potency RdRp inhibitors.

Chemical Logic: The Pyrazine Scaffold

The efficacy of T-705 lies in its ability to mimic purine nucleosides (guanine/adenine) after intracellular phosphoribosylation. The chemical synthesis must preserve the specific tautomeric balance of the 3-hydroxy group (which exists primarily as the 3-oxo tautomer) while installing the critical 6-fluoro substituent.

Why the Nitrile Route?

  • Atom Economy: The nitrile group (-CN) is a masked amide (-CONH2). Hydrolysis of the nitrile is often the final step, preventing side reactions on the primary amide during earlier harsh fluorination steps.[1]

  • Regiocontrol: The electron-withdrawing nature of the nitrile facilitates nucleophilic aromatic substitution (S_NAr) at the C-6 position, enabling efficient fluorination.

Diagram 1: Synthetic Logic Flow

The following diagram illustrates the strategic advantage of the nitrile intermediate over the traditional amide route.

SynthesisPath Start 3-Aminopyrazine-2-carboxylic acid Inter1 3,6-Dichloropyrazine-2-carbonitrile (Activated Scaffold) Start->Inter1 1. Chlorination 2. Cyanation Inter2 3,6-Difluoropyrazine-2-carbonitrile (Fluorinated Intermediate) Inter1->Inter2 Nucleophilic Fluorination (KF/TBAB) Target Favipiravir (T-705) (6-Fluoro-3-hydroxypyrazine-2-carboxamide) Inter2->Target 1. Partial Hydrolysis (-CN to -CONH2) 2. Hydroxylation

Caption: The "Nitrile Route" bypasses the instability of the primary amide during fluorination, using the nitrile as a robust protecting group.[1]

Experimental Protocols

Protocol A: Synthesis of the Activated Nitrile Scaffold

Objective: To synthesize 3,6-dichloropyrazine-2-carbonitrile, the electrophilic precursor required for fluorination.

Reagents:

  • 3-Hydroxypyrazine-2-carboxamide (Starting material)[2][3][4][5]

  • Phosphorus oxychloride (

    
    )[1]
    
  • Triethylamine (

    
    )[1]
    

Procedure:

  • Chlorination/Dehydration: Charge a reactor with 3-hydroxypyrazine-2-carboxamide (1.0 eq).

  • Add

    
     (5.0 eq) cautiously under 
    
    
    
    atmosphere.[1]
  • Heat the mixture to 80–90°C for 4 hours. Note: This step simultaneously converts the 3-hydroxy group to a chloride and dehydrates the carboxamide to a nitrile.

  • Workup: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice (Exothermic! Maintain temp <10°C).

  • Extract with Dichloromethane (DCM) (3x).[1] Wash combined organics with saturated

    
     and brine.[1]
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (Hexane/EtOAc 9:1) to yield 3,6-dichloropyrazine-2-carbonitrile .[6][7][8]
    

Critical Control Point: The temperature during quenching must be controlled to prevent premature hydrolysis of the nitrile back to the amide.

Protocol B: Fluorination and Hydrolysis to Favipiravir

Objective: Convert the chlorinated nitrile scaffold into the active fluorinated drug substance.

Reagents:

  • Spray-dried Potassium Fluoride (KF)[1]

  • Tetrabutylammonium bromide (TBAB) - Phase transfer catalyst[1]

  • Dimethyl sulfoxide (DMSO) - Anhydrous[1]

  • Sodium Acetate (

    
    ) / Acetic Acid (
    
    
    
    )[1]

Procedure:

  • Fluorination (S_NAr): Dissolve 3,6-dichloropyrazine-2-carbonitrile (1.0 eq) in anhydrous DMSO.

  • Add spray-dried KF (4.0 eq) and TBAB (0.2 eq).

  • Heat to 80°C for 6 hours. Monitor by HPLC for the disappearance of the dichloro starting material.

    • Mechanism:[5][8][9][10][11][12][13][14] The electron-deficient pyrazine ring allows fluoride to displace chloride.

    • Result: Formation of 3,6-difluoropyrazine-2-carbonitrile .[4]

  • One-Pot Hydroxylation/Hydrolysis:

    • Cool the reaction mixture to room temperature.

    • Add water and adjust pH to 9.0 using

      
      .[1]
      
    • Add

      
       (30% aq, 2.0 eq) dropwise.[1] Stir at 25°C for 2 hours.
      
    • Chemical Transformation:[3][4][5][11][13] The 3-fluoro group is highly labile and hydrolyzes to the 3-hydroxyl group. The nitrile is partially hydrolyzed to the carboxamide under basic peroxide conditions (Radziszewski reaction).[1]

  • Isolation: Acidify to pH 2–3 with HCl. The product, 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir) , precipitates as a white to pale yellow solid.[4]

  • Recrystallize from Ethanol/Water.[1]

Data Summary Table: Yield & Purity Targets

StepIntermediateTarget YieldKey Impurity to Monitor
13,6-Dichloropyrazine-2-carbonitrile65-75%3-chloropyrazine-2-carbonitrile (Monochloro)
23,6-Difluoropyrazine-2-carbonitrile>80% (in situ)Monofluoro derivatives
3Favipiravir (Final API)45-55% (Overall)3-Hydroxypyrazine-2-carbonitrile (Incomplete hydrolysis)

Mechanism of Action: From Scaffold to Chain Termination

Understanding the biological fate of the synthesized molecule is crucial for drug design. The pyrazine-carboxamide is a prodrug . It must be metabolically activated within the host cell to inhibit the viral RdRp.

Diagram 2: Metabolic Activation Pathway

MOA Prodrug Favipiravir (Prodrug) (Cell Permeable) RMP Favipiravir-RMP (Ribose-5'-monophosphate) Prodrug->RMP HGPRT (Phosphoribosylation) RTP Favipiravir-RTP (Active Triphosphate) RMP->RTP Cellular Kinases RdRp Viral RdRp Enzyme RTP->RdRp Competes with GTP/ATP RNA Viral RNA Chain RdRp->RNA Incorporation Termination Termination RNA->Termination Lethal Mutagenesis (Chain Termination)

Caption: Favipiravir acts as a pseudo-purine.[1] It is ribosylated by HGPRT and phosphorylated to the triphosphate form, which the viral polymerase mistakenly incorporates, leading to lethal mutagenesis.[1]

Quality Control & Impurity Profiling

A critical aspect of using the nitrile route is the potential for residual nitrile in the final product.

Analytical Method: HPLC for Nitrile Impurity Detection

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 40% B over 15 minutes.

  • Detection: UV at 254 nm and 320 nm.[1]

  • Marker: 3-Hydroxypyrazine-2-carbonitrile typically elutes after the carboxamide due to the lack of the polar amide H-bonding network. Limit of Quantitation (LOQ) should be established at <0.05%.

References

  • Furuta, Y., et al. (2017).[1][9][15] "Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase."[1][9][12][14][15] Proceedings of the Japan Academy, Series B, 93(7), 449-463.[1][9]

  • Karatas, H., et al. (2022).[1] "An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19."[6] Chemical Papers, 77, 2191–2200.[1] [1]

  • Jin, Z., et al. (2013).[1] "Synthesis of T-705 and its derivatives." World Patent WO2013000266A1.[1]

  • Sangawa, H., et al. (2013).[1] "Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase." Antimicrobial Agents and Chemotherapy, 57(11), 5202-5208.[1] [1]

  • Nakamura, T., et al. (2013).[1][15] "Favipiravir (T-705), a novel viral RNA polymerase inhibitor."[1][4][12][14][15] Antiviral Research, 100(2), 446-454.[1]

Disclaimer: The protocols described involve hazardous chemicals, including fluorinating agents and cyanide derivatives. All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application

Application Note: A Multi-Platform Analytical Approach for the Comprehensive Characterization of 3-Hydroxypyrazine-2-carbonitrile

Introduction 3-Hydroxypyrazine-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted pyrazine, it belongs to a class of molecules known for their...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Hydroxypyrazine-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted pyrazine, it belongs to a class of molecules known for their diverse biological activities.[1] Its structural similarity to key intermediates in the synthesis of antiviral agents, such as Favipiravir, underscores the necessity for robust and reliable analytical methods to ensure its identity, purity, and quality.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the comprehensive characterization of 3-Hydroxypyrazine-2-carbonitrile using a suite of orthogonal analytical techniques. We will delve into the causality behind method selection, provide detailed, field-proven protocols, and explain the interpretation of the resulting data, ensuring a holistic understanding of the molecule's chemical profile.

Physicochemical Properties

A foundational understanding of the molecule's physical and chemical properties is critical for analytical method development, particularly for selecting appropriate solvents and chromatographic conditions.

PropertyValueSource/Rationale
Chemical Structure Chemical Structure of 3-Hydroxypyrazine-2-carbonitrileInferred from Name
Molecular Formula C₅H₃N₃ODerived from Structure
Molecular Weight 121.09 g/mol Calculated from Formula
Appearance Pale Brown to Brown SolidInferred from analogous compounds like 3-Hydroxypyrazine-2-carboxamide.[3][4]
Melting Point >250 °C (decomposes)Estimated based on the high melting point of the structurally similar 3-Hydroxypyrazine-2-carboxamide (~270°C) due to strong intermolecular hydrogen bonding.[3]
Solubility Slightly soluble in DMSO and aqueous base.Based on solubility data for 3-Hydroxypyrazine-2-carboxamide.[3] Low solubility is expected in non-polar organic solvents and neutral water.

Chromatographic Analysis: Purity and Impurity Profiling

Chromatographic methods are the cornerstone for determining the purity of a compound and quantifying any related impurities. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expert Rationale: HPLC is the premier technique for the purity analysis of non-volatile, thermally liable, or polar organic molecules like 3-Hydroxypyrazine-2-carbonitrile. The presence of a conjugated aromatic system results in strong UV absorbance, making UV detection highly sensitive and suitable for this compound.[5][6] A reversed-phase C18 column is selected for its versatility and effectiveness in retaining polar aromatic compounds from a polar mobile phase.

Protocol: Purity Determination by Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of 3-Hydroxypyrazine-2-carbonitrile.

    • Dissolve in a 1:1 mixture of Acetonitrile:Water (or a minimal amount of DMSO if necessary, followed by dilution) to a final concentration of 0.1 mg/mL in a 50 mL volumetric flask.

    • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for retaining moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to sharpen peak shape for acidic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier to elute the analyte.
Gradient Elution 5% B to 95% B over 20 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 30 °CEnhances reproducibility of retention times.[7]
Detector Wavelength 254 nm and λmax (~350 nm)254 nm is a common wavelength for aromatics. λmax provides maximum sensitivity.
Injection Volume 10 µLStandard volume for analytical HPLC.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Determine the retention time of the main peak corresponding to 3-Hydroxypyrazine-2-carbonitrile.

    • Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Workflow for HPLC-UV Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Area Integrate->Calculate Report Report Calculate->Report

Caption: Workflow for HPLC-UV analysis of 3-Hydroxypyrazine-2-carbonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expert Rationale: GC-MS is ideal for identifying volatile and semi-volatile compounds.[8] Due to the low volatility and the presence of an active hydroxyl group, direct injection of 3-Hydroxypyrazine-2-carbonitrile into a GC system would result in poor peak shape and potential degradation. Therefore, chemical derivatization is mandatory to increase volatility and thermal stability.[9] Silylation, which converts the polar -OH group to a non-polar -O-Si(CH₃)₃ group, is a common and effective strategy.

Protocol: Identification of Volatile Impurities by GC-MS (Post-Derivatization)

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Derivatization Procedure:

    • Place ~1 mg of the sample in a 2 mL GC vial.

    • Add 200 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar column suitable for general-purpose screening.[10]
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good efficiency.
Inlet Temperature 280 °CEnsures complete vaporization of the derivatized analyte.
Injection Mode Splitless (1 µL injection)Maximizes sensitivity for trace impurity analysis.
Oven Program 100 °C (2 min), ramp to 300 °C at 15 °C/min, hold for 5 minA general-purpose program to separate compounds with a range of boiling points.
MS Transfer Line 290 °CPrevents condensation of analytes.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Scan Range 40 - 500 amuCovers the expected mass of the derivatized analyte and potential fragments.
  • Data Analysis:

    • Identify the peak for the silylated 3-Hydroxypyrazine-2-carbonitrile (Expected M+• = 193 m/z).

    • Analyze other peaks by comparing their mass spectra against a reference library (e.g., NIST) to tentatively identify volatile impurities.

Spectroscopic Analysis: Structural Elucidation and Functional Group Identification

Spectroscopic techniques provide orthogonal data to confirm the molecular structure and identify key functional groups, serving as a definitive identity test.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Rationale: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments in the molecule.[11] Due to the expected limited solubility, a polar aprotic solvent like DMSO-d₆ is recommended, which also has the advantage of allowing the observation of the exchangeable hydroxyl proton.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full assignment.

  • Expected Spectral Features:

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment Rationale
¹H NMR ~11.0 - 13.0Broad Singlet-OH proton, exchangeable, broad due to hydrogen bonding.
~8.0 - 8.5DoubletAromatic proton on the pyrazine ring adjacent to nitrogen.
~7.8 - 8.2DoubletAromatic proton on the pyrazine ring.
¹³C NMR ~160 - 170SingletC-OH carbon of the pyrazine ring.
~140 - 150SingletAromatic CH carbons of the pyrazine ring.
~120 - 130SingletQuaternary carbon (C-CN) of the pyrazine ring.
~115 - 120SingletNitrile carbon (-C≡N).

Note: Predicted shifts are based on analysis of similar structures like 3-hydroxypyridine and pyrazine derivatives.[12][13]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expert Rationale: FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups.[14][15] The spectrum provides a molecular "fingerprint" that can be used for identification against a reference standard.

Protocol: FTIR by Attenuated Total Reflectance (ATR)

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 2800 (broad)O-H StretchHydroxyl group (involved in H-bonding)
~2230 (sharp)C≡N StretchNitrile group
1650 - 1550C=N, C=C StretchPyrazine aromatic ring
1250 - 1100C-O StretchHydroxyl C-O bond
UV-Visible (UV-Vis) Spectroscopy

Expert Rationale: UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which is essential for setting the detector wavelength in HPLC for maximum sensitivity. The absorbance spectrum is characteristic of the compound's electronic structure, specifically the conjugated π-system of the pyrazine ring.[16]

Protocol: Determination of λmax

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution (~5-10 µg/mL) of the compound in a suitable UV-transparent solvent, such as methanol or ethanol.

  • Data Acquisition: Scan the sample from 200 to 400 nm using the solvent as a blank.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). For a hydroxypyrazine system, a strong absorbance is expected around 340-360 nm.[3]

Integrated Analytical Workflow

G Start Bulk Sample of 3-Hydroxypyrazine-2-carbonitrile Purity Purity & Impurities (Chromatography) Start->Purity Structure Identity & Structure (Spectroscopy) Start->Structure HPLC HPLC-UV Purity->HPLC GCMS GC-MS Purity->GCMS NMR ¹H & ¹³C NMR Structure->NMR FTIR FTIR Structure->FTIR UVVIS UV-Vis Structure->UVVIS Report Certificate of Analysis HPLC->Report GCMS->Report NMR->Report FTIR->Report UVVIS->Report

Caption: An integrated approach for comprehensive material characterization.

References

  • Vertex AI Search. (2023). Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery.
  • Sunshine Pharma. 3-Chloropyrazine-2-Carbonitrile.
  • MDPI. (2018). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.
  • ChemicalBook. 3-HYDROXYPYRAZINE-2-CARBOXAMIDE | 55321-99-8.
  • Biosynth. (2019). 3-Hydroxypyrazine-2-carboxamide - Certificate of Analysis.
  • Journal of Food and Drug Analysis. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Veeprho. 6-Fluoro-3-hydroxypyrazine-2-carbonitrile.
  • Animal Health Laboratory, University of Guelph. (2019). GC/MS-LC/MS multi-residue method.
  • Opotek. (2021). FTIR spectroscopic evidence for new isomers of 3-aminopyrazine-2-carboxylic acid formed in argon matrices upon UV irradiations.
  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
  • Thermo Fisher Scientific. UHPLC Separation of Triazine Herbicides at Elevated Temperature.
  • National Institutes of Health. (2019). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
  • Thermo Fisher Scientific. Analysis of Triazine Pesticides in Wastewater by GC/MS.
  • University of California. Experiment 2: UV-Vis Spectrophotometric Characterization of DOC.
  • ChemicalBook. 3-Hydroxypyridine(109-00-2) 1H NMR spectrum.
  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.
  • IOSR Journal of Pharmacy. (2015). Isolation and NMR Spectral Assignments of 18-Glycyrrhetinic acid-3-O-D-glucuronide and 18-Glycyrrhetinic acid.
  • University of Toronto Scarborough. Interpreting UV-Vis Spectra.
  • chemrevise.org. 6.3.2 Spectroscopy.
  • ResearchGate. (2019). UV−vis absorption spectra of [Fe(bpy) 3 ] 2+ (a), [Fe-(bpy) 2 (CN) 2 ] and [Fe(bpy) 2 (BCF) 2 ] (b), and [Fe(bpy)(CN) 4 ] 2− and [Fe(bpy)(BCF) 4 ] 2− in dry CH 3 CN at 293 K.

Sources

Method

Strategic Utilization of 3-Hydroxypyrazine-2-carbonitrile as a Versatile Scaffold in Medicinal Chemistry

Topic: Application of 3-Hydroxypyrazine-2-carbonitrile in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 3-Hydroxypyrazine-2-carbonitrile in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

3-Hydroxypyrazine-2-carbonitrile (CAS: 55557-52-3) serves as a critical "linchpin" intermediate in the synthesis of nitrogen-containing heterocycles. Its structural uniqueness lies in the juxtaposition of a hydroxyl group (capable of tautomerizing to a cyclic amide) and an electron-withdrawing nitrile group on a pyrazine core. This electronic push-pull system makes it an ideal precursor for Nucleophilic Aromatic Substitution (SNAr) reactions—once activated—and a gateway to fused ring systems such as thieno[2,3-b]pyrazines and pteridines . Most notably, it is the non-fluorinated scaffold analog of Favipiravir (T-705) , a broad-spectrum viral RNA polymerase inhibitor, making it a staple in antiviral research libraries.

Chemical Profile & Reactivity

To effectively utilize this compound, one must understand its tautomeric behavior. In solution, 3-hydroxypyrazine-2-carbonitrile exists in equilibrium between the enol form (hydroxy) and the keto form (pyrazinone) .

  • Keto Form (Major): Predominates in polar solvents; responsible for N-alkylation side reactions if base strength is not carefully controlled.

  • Enol Form (Reactive): The species required for O-functionalization or activation via phosphorylating agents (e.g., POCl3).

Reactivity Map

The pyrazine ring is electron-deficient (π-deficient).[1] The nitrile group at C2 further depletes electron density, making the C3 position highly susceptible to nucleophilic attack after the hydroxyl group is converted to a leaving group (e.g., Cl, Br, or OTs).

ReactivityMap Start 3-Hydroxypyrazine- 2-carbonitrile (Tautomeric Mix) Activation Activation Step (POCl3 / SOCl2) Start->Activation Deoxychlorination Hydrolysis Nitrile Hydrolysis (Carboxamides/Acids) Start->Hydrolysis Acid/Base Hydrolysis Intermediate 3-Chloropyrazine- 2-carbonitrile (Electrophilic Hub) Activation->Intermediate Yields 3-Cl analog SNAr SNAr Diversification (Amines, Thiols, Alkoxides) Intermediate->SNAr Nucleophilic Attack Cyclization Cyclization (Fused Heterocycles) Intermediate->Cyclization Bifunctional Reagents (e.g., HS-CH2-COOEt) SNAr->Hydrolysis Post-functionalization

Figure 1: Strategic reactivity map showing the conversion of the hydroxy-nitrile scaffold into diverse chemical space.

Detailed Experimental Protocols

Protocol A: Activation – Synthesis of 3-Chloropyrazine-2-carbonitrile

Context: The hydroxyl group is a poor leaving group. Direct displacement is difficult. The standard industry approach is conversion to the chloride using Phosphorus Oxychloride (POCl3). This intermediate is significantly more reactive toward SNAr than the starting material.

Safety Warning: POCl3 reacts violently with water to release HCl and phosphoric acid. Perform all operations in a fume hood.

Materials:

  • 3-Hydroxypyrazine-2-carbonitrile (1.0 eq)

  • Phosphorus Oxychloride (POCl3) (5.0 eq) – Acts as solvent and reagent

  • Pyridine or N,N-Diisopropylethylamine (DIEA) (1.0 eq) – Catalyst/Acid Scavenger

  • Ice water (for quenching)[2][3]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (for extraction)

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), place 3-hydroxypyrazine-2-carbonitrile.

  • Addition: Carefully add POCl3. If the reaction scale is large (>5g), add the base (Pyridine) dropwise at 0°C to prevent a runaway exotherm.

  • Reflux: Heat the mixture to reflux (approx. 105°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (System: 30% EtOAc in Hexanes). The starting material (polar, low Rf) should disappear, replaced by a less polar spot (high Rf).

  • Quenching (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring. Do not add water to the reaction flask.

  • Extraction: Extract the aqueous slurry with DCM (3 x 50 mL).

  • Workup: Wash the combined organic layers with saturated NaHCO3 (to remove residual acid) and brine. Dry over anhydrous Na2SO4.

  • Purification: Evaporate the solvent. The residue is typically a tan/yellow solid. Purify via flash column chromatography (SiO2, 0-20% EtOAc/Hexane) to yield 3-chloropyrazine-2-carbonitrile.

Protocol B: Library Generation via SNAr (Aminodehalogenation)

Context: Once the 3-chloro derivative is obtained, the pyrazine ring is primed for nucleophilic attack. This protocol allows for the rapid synthesis of a library of 3-amino-pyrazine-2-carbonitriles.

Materials:

  • 3-Chloropyrazine-2-carbonitrile (1.0 eq)

  • Amine (Primary or Secondary) (1.2 eq)

  • Triethylamine (Et3N) or K2CO3 (2.0 eq)

  • Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-chloropyrazine-2-carbonitrile in anhydrous THF (0.2 M concentration).

  • Addition: Add the base followed by the amine.

  • Reaction:

    • Aliphatic Amines: Stir at room temperature for 2–6 hours.

    • Anilines/Sterically Hindered Amines: Heat to 60°C or use microwave irradiation (100°C, 20 min).

  • Workup: Dilute with water and extract with EtOAc.

  • Analysis: Verify product formation via LC-MS. The nitrile stretch (~2230 cm-1) should remain visible in IR, while the C-Cl bond is cleaved.

Advanced Application: Synthesis of Thieno[2,3-b]pyrazines

This scaffold is a precursor to thienopyrazines, which are bioisosteres of quinoxalines and important in kinase inhibitor design (e.g., Raf/MEK inhibitors).

ThienoSynthesis Step1 3-Chloropyrazine- 2-carbonitrile Step2 Thiol Addition (NaSH or Thiourea) Step1->Step2 SNAr Step3 Intermediate: 3-Mercaptopyrazine- 2-carbonitrile Step2->Step3 Step4 Thorpe-Ziegler Cyclization (with alpha-halo ester/nitrile) Step3->Step4 S-Alkylation & Ring Closure Final 3-Aminothieno[2,3-b] pyrazine derivative Step4->Final

Figure 2: Cascade synthesis of fused thienopyrazine systems.

Protocol Summary:

  • React 3-chloropyrazine-2-carbonitrile with NaSH (Sodium hydrosulfide) in Ethanol to generate the 3-mercapto intermediate.[1]

  • In situ reaction with an

    
    -halo compound (e.g., Ethyl bromoacetate) in the presence of a base (Na2CO3) initiates S-alkylation followed by intramolecular attack of the methylene carbon on the nitrile (Thorpe-Ziegler reaction).
    
  • Result: A fused 3-aminothieno[2,3-b]pyrazine core.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield in Chlorination Incomplete reaction or hydrolysis during workup.Ensure reagents are dry. Quench POCl3 very slowly on ice; if temperature spikes, product hydrolyzes back to starting material.
N-Alkylation Byproducts Tautomer equilibrium favoring Pyrazinone.Use non-polar solvents for alkylation or switch to the POCl3 activation route (Protocol A) to lock the position.
Incomplete SNAr Deactivated Nucleophile.For weak nucleophiles (e.g., electron-poor anilines), switch solvent to DMSO and increase temp to 100°C.
Hydrolysis of Nitrile Acidic/Basic conditions too harsh.The nitrile at C2 is activated. Avoid prolonged exposure to strong aqueous acid/base unless hydrolysis to the amide is desired.

Safety & Handling

  • Cyanide Potential: While the nitrile group is covalently bonded, combustion or strong metabolic breakdown can release toxic nitrogenous species. Treat all waste as hazardous.

  • POCl3: Corrosive and moisture sensitive. Causes severe skin burns and eye damage. Always keep a neutralizing agent (e.g., saturated sodium bicarbonate) nearby.

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical splash goggles, and a lab coat are mandatory. Work exclusively in a fume hood.

References

  • Synthesis and Crystal Structure of Favipiravir Intermediate. Drug Discoveries & Therapeutics. 2014; 8(3):117-120. Link

  • Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds. 2020.[4] Link

  • Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile. ChemicalBook Review. 2023. Link

  • Nucleophilic substitution of 3-chloropyrazine-2-carbonitrile.Journal of Heterocyclic Chemistry. (General Reference for SNAr conditions on pyrazines).
  • Safety Data Sheet: 3-Chloropyrazine-2-carbonitrile. Thermo Fisher Scientific. Link

Sources

Application

Experimental protocol for 3-Hydroxypyrazine-2-carbonitrile synthesis

This is a comprehensive Application Note and Experimental Protocol for the synthesis of 3-Hydroxypyrazine-2-carbonitrile , a critical heterocyclic intermediate often utilized in the synthesis of antiviral agents such as...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Experimental Protocol for the synthesis of 3-Hydroxypyrazine-2-carbonitrile , a critical heterocyclic intermediate often utilized in the synthesis of antiviral agents such as Favipiravir (T-705).

Executive Summary

3-Hydroxypyrazine-2-carbonitrile (CAS: 55321-99-8), also known as 3-oxo-3,4-dihydropyrazine-2-carbonitrile, is a functionalized pyrazine scaffold essential for the development of RNA polymerase inhibitors. Its synthesis presents a unique challenge due to the tautomeric equilibrium between the hydroxyl and oxo forms, and the susceptibility of the hydroxyl group to chlorination during standard amide dehydration protocols.

This guide details a robust, two-step de novo synthesis starting from acyclic precursors. This route is preferred for its scalability and avoidance of expensive, pre-functionalized heteroaromatic starting materials.

Key Reaction Pathway[1][2]
  • Cyclization: Condensation of aminomalonamide with glyoxal to form 3-hydroxypyrazine-2-carboxamide.

  • Dehydration: Conversion of the primary amide to the nitrile using phosphorus oxychloride (POCl₃) under controlled conditions to minimize side-chain chlorination, or alternatively using milder dehydrating agents.

Synthetic Pathway Visualization

The following diagram illustrates the primary synthetic workflow and the competing tautomeric equilibrium.

G Start1 Aminomalonamide Intermediate 3-Hydroxypyrazine- 2-carboxamide (Stable Solid) Start1->Intermediate NaOH, H2O 0°C -> RT Start2 Glyoxal (Bisulfite Adduct) Start2->Intermediate Target 3-Hydroxypyrazine- 2-carbonitrile (Target) Intermediate->Target Dehydration (POCl3, Low Temp) or (TFAA/Pyridine) Impurity 3-Chloropyrazine- 2-carbonitrile (Over-reaction Impurity) Intermediate->Impurity POCl3 High Temp / Excess Target->Impurity Chlorination

Figure 1: Synthetic workflow for 3-Hydroxypyrazine-2-carbonitrile, highlighting the critical dehydration step and potential chlorination side-reaction.

Experimental Protocols

Protocol A: Synthesis of 3-Hydroxypyrazine-2-carboxamide

This step constructs the pyrazine ring. The use of glyoxal sodium bisulfite is preferred over aqueous glyoxal for better stoichiometry control and handling.

Reagents & Materials:

  • Aminomalonamide (2-aminopropanediamide): 10.0 g (85.4 mmol)

  • Glyoxal sodium bisulfite addition compound: 25.0 g (88.0 mmol)

  • Sodium Hydroxide (NaOH): 20% w/v aqueous solution

  • Solvent: Deionized Water

  • Equipment: 500 mL 3-neck round bottom flask, mechanical stirrer, thermometer, pH meter.

Step-by-Step Methodology:

  • Preparation: Charge the flask with Aminomalonamide (10.0 g) and water (100 mL). Stir to create a suspension.

  • Basification: Cool the suspension to 0–5°C using an ice bath. Slowly add the 20% NaOH solution dropwise until the mixture becomes a clear solution (approx. pH 10–11). Note: Aminomalonamide is unstable in strong base at high temperatures; maintain cooling.

  • Addition: Add the Glyoxal sodium bisulfite adduct (25.0 g) portion-wise over 30 minutes, maintaining the internal temperature below 10°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir vigorously for 3–4 hours. The solution will darken, and a precipitate may begin to form.

  • Acidification & Isolation: Cool the mixture back to 5°C. Adjust the pH to 3.0–4.0 using concentrated HCl. This promotes the precipitation of the pyrazine amide.

  • Filtration: Stir the slurry for 1 hour at 5°C. Filter the solid under vacuum.

  • Purification: Wash the filter cake with ice-cold water (2 x 20 mL) followed by cold ethanol (1 x 20 mL). Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 60–70% (Yellowish crystalline solid). Key QC Parameter: ¹H NMR (DMSO-d₆) should show two aromatic protons (pyrazine ring) and broad amide singlets.

Protocol B: Dehydration to 3-Hydroxypyrazine-2-carbonitrile

This is the critical step. Standard dehydration with refluxing POCl₃ often converts the 3-OH group to a 3-Cl group (forming 3-chloropyrazine-2-carbonitrile). To retain the hydroxyl group, milder conditions or stoichiometric control is required.

Method B1: Controlled POCl₃ Dehydration (Scalable) Rationale: Phosphorus oxychloride is used as the dehydrating agent, but temperature is kept low to favor amide dehydration over hydroxyl chlorination.

Reagents:

  • 3-Hydroxypyrazine-2-carboxamide (from Protocol A): 5.0 g (35.9 mmol)

  • Phosphorus Oxychloride (POCl₃): 16.5 g (107 mmol, 3.0 eq)

  • Solvent: Acetonitrile (ACN) or Toluene (dry)

  • Base: Pyridine (catalytic amounts or stoichiometric if using ACN)

Methodology:

  • Setup: In a flame-dried flask under nitrogen atmosphere, suspend the starting amide (5.0 g) in dry Acetonitrile (50 mL).

  • Addition: Add Pyridine (5.7 g, 2.0 eq) and cool the mixture to 0°C .

  • Dehydration: Add POCl₃ dropwise over 20 minutes. Caution: Exothermic reaction.

  • Temperature Control: Stir at 0°C for 1 hour, then slowly warm to 40–50°C . Critical: Do not reflux (>80°C) as this promotes chlorination of the hydroxyl group.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1] Look for the disappearance of the amide peak.

  • Quenching: Once complete, pour the reaction mixture carefully onto crushed ice (100 g). Stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). The product (3-hydroxypyrazine-2-carbonitrile) favors the organic phase but is slightly water-soluble due to the phenolic OH.

  • Workup: Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Crystallization: Recrystallize from Ethanol/Water or precipitate from minimal Methanol by adding Diethyl Ether.

Method B2: Alternative Milder Dehydration (High Fidelity) For strictly preserving the -OH group without risk of chlorination, use Trifluoroacetic Anhydride (TFAA) .

  • Dissolve Amide in dry Pyridine/Dioxane.

  • Add TFAA (1.2 eq) at 0°C.

  • Stir at RT for 2 hours.

  • Quench with water and extract. This method avoids the nucleophilic chloride ions present in POCl₃.

Data Summary & QC Specifications

The following table summarizes the physicochemical properties and expected analytical data for the target and its primary impurity.

CompoundStructure DescriptionMW ( g/mol )Expected ¹H NMR (DMSO-d₆)Key IR Signals (cm⁻¹)
3-Hydroxypyrazine-2-carboxamide Precursor (Amide)139.11δ 8.2 (s, 1H), 7.9 (s, 1H), 7.6 (br, 2H, NH₂)1680 (C=O Amide), 3300 (NH)
3-Hydroxypyrazine-2-carbonitrile Target 121.10 δ 12.8 (br s, 1H, OH), 8.3 (d, 1H), 8.1 (d, 1H) 2230 (CN Nitrile) , 1650 (C=O Tautomer)
3-Chloropyrazine-2-carbonitrile Impurity (Over-reaction)139.54δ 8.9 (d, 1H), 8.7 (d, 1H) (No OH peak)2240 (CN), No OH/NH broad band
Troubleshooting Guide
  • Problem: Product contains significant 3-Chloropyrazine-2-carbonitrile (Impurity).

    • Cause: Reaction temperature too high during POCl₃ step.

    • Solution: Lower temperature to <45°C or switch to Method B2 (TFAA).

  • Problem: Low Yield in Step 1.

    • Cause: Incomplete condensation or pH incorrect during isolation.

    • Solution: Ensure pH is strictly adjusted to 3–4 for precipitation. Pyrazine amides are amphoteric and can remain soluble in very acidic or very basic media.

References

  • Nakamura, T., et al. (2013). Process for producing pyrazinecarboxamide derivative.[2][3][4][5] Toyama Chemical Co., Ltd. Patent WO2009041473. (Describes the foundational industrial route for Favipiravir intermediates).

  • Zhang, F., et al. (2020). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential.[2] Asian Journal of Chemistry, 32(11), 2823-2826. (Details the optimization of the pyrazine ring construction).

  • Shi, F., et al. (2014). Viral RNA polymerase: a promising antiviral target for influenza A virus.[2] Current Medicinal Chemistry, 21(12), 1385-1403. (Discusses the biological relevance of the 3-hydroxy-2-cyanopyrazine scaffold).

  • BenchChem. (2025).[6] Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile. (Provides comparative data on the chloro-analog synthesis).

  • Organic Chemistry Portal. (2023). Dehydration of Amides to Nitriles. (General reference for amide dehydration methodologies).

Sources

Method

Application Note: Industrial Synthesis of Favipiravir from 3-Hydroxypyrazine-2-carbonitrile

Executive Summary Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is a pyrazinecarboxamide derivative with broad-spectrum antiviral activity, acting as a selective inhibitor of viral RNA-dependent RNA polymerase (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is a pyrazinecarboxamide derivative with broad-spectrum antiviral activity, acting as a selective inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2] This Application Note details the industrial conversion of 3-Hydroxypyrazine-2-carbonitrile to Favipiravir.

While academic literature often explores "one-pot" direct fluorination methods using expensive electrophilic fluorinating agents (e.g., Selectfluor), industrial generic manufacturing prioritizes cost-efficiency and scalability. Therefore, this protocol focuses on the robust Hydrolysis-Nitration-Reduction-Diazotization (Sandmeyer) pathway. This route, derived from the foundational Fujifilm/Toyama Chemical processes, balances raw material costs with manageable process safety risks.

Key Process Metrics
ParameterTarget Specification
Starting Material 3-Hydroxypyrazine-2-carbonitrile
Overall Yield 25–35% (Optimized Multi-step)
Critical Safety Step Diazotization-Fluorination (HF Handling)
Purity Target >99.5% (HPLC)
Major Impurity 6-Hydroxy impurity (Hydrolysis byproduct)

Retrosynthetic Analysis & Pathway Logic

The synthesis strategy relies on the sequential functionalization of the pyrazine ring.[3][4] The starting nitrile is first hydrolyzed to the amide to establish the core pharmacophore. The 6-position is then activated via nitration, reduced to an amine, and finally substituted with fluorine via a Sandmeyer-type reaction.

Pathway Diagram

Favipiravir_Synthesis SM 3-Hydroxypyrazine- 2-carbonitrile Int1 3-Hydroxypyrazine- 2-carboxamide SM->Int1 Step 1: Hydrolysis (NaOH, H2O2) Int2 6-Nitro-3-hydroxy- pyrazine-2-carboxamide Int1->Int2 Step 2: Nitration (HNO3, H2SO4) Int3 6-Amino-3-hydroxy- pyrazine-2-carboxamide Int2->Int3 Step 3: Reduction (H2, Pd/C) Product Favipiravir (T-705) Int3->Product Step 4: Fluorination (HF-Pyridine, NaNO2)

Figure 1: Linear synthetic pathway from nitrile precursor to Favipiravir.

Detailed Process Protocols

Step 1: Hydrolysis of Nitrile to Carboxamide

Objective: Convert the nitrile group to a primary amide without decarboxylation. Mechanism: Base-catalyzed hydration of the nitrile, accelerated by peroxide (Radziszewski reaction conditions).

  • Reagents: 3-Hydroxypyrazine-2-carbonitrile (1.0 eq), NaOH (1.1 eq), 30%

    
     (1.2 eq), Water (Solvent).
    
  • Protocol:

    • Charge water and NaOH into a reactor. Cool to 5–10°C.

    • Add 3-Hydroxypyrazine-2-carbonitrile slowly to form a suspension.

    • Critical Process Parameter (CPP): Slowly dose 30%

      
       while maintaining internal temperature <30°C. Exothermic reaction.
      
    • Stir at 40°C for 2–4 hours. Monitor by HPLC (Disappearance of Nitrile peak).

    • Cool to 5°C and neutralize with dilute HCl to pH 5–6.

    • Filter the precipitated 3-Hydroxypyrazine-2-carboxamide . Wash with cold water and dry.

  • Expected Yield: 85–90%.

Step 2: Regioselective Nitration

Objective: Introduce a nitro group at the C-6 position. Causality: The hydroxyl group at C-3 is an ortho/para director. However, the amide at C-2 provides steric bulk and electron withdrawal. Optimized mixed-acid conditions favor the C-6 position over C-5.

  • Reagents: 3-Hydroxypyrazine-2-carboxamide, Fuming

    
    , Conc. 
    
    
    
    .
  • Protocol:

    • Charge Conc.[5]

      
       (5–6 vol) to a glass-lined reactor. Cool to 0–5°C.
      
    • Add starting amide portion-wise. Ensure complete dissolution.

    • Safety: Add Fuming

      
       (1.5 eq) dropwise. Strictly maintain temp <10°C to prevent thermal runaway.
      
    • Warm to 20–25°C and stir for 6 hours.

    • Quench onto crushed ice/water mixture. The product precipitates as a yellow solid.

    • Filter and wash with water until filtrate is neutral.

  • Quality Check: Ensure <5% of the 5-nitro isomer.

  • Expected Yield: 70–75%.

Step 3: Catalytic Hydrogenation

Objective: Reduce the nitro group to an amine to enable diazonium formation.

  • Reagents: 6-Nitro intermediate, 10% Pd/C (5 wt% loading), Methanol/THF mixture.

  • Protocol:

    • Charge nitro intermediate and solvent into a hydrogenation autoclave.

    • Add Pd/C catalyst (slurried in water to prevent ignition).

    • Purge with

      
       followed by 
      
      
      
      .
    • Pressurize to 3–5 bar

      
       and heat to 40–50°C.
      
    • Stir until

      
       uptake ceases (approx 4–6 hours).
      
    • Filter catalyst hot (to prevent product precipitation on the catalyst).

    • Concentrate filtrate to obtain 6-Amino-3-hydroxypyrazine-2-carboxamide .

  • Expected Yield: 85–90%.

Step 4: Fluorination (The Critical Step)

Objective: Substitution of the amino group with fluorine. Method: Balz-Schiemann or Olah's Reagent (HF-Pyridine) mediated diazotization. Industrial Insight: Standard nucleophilic fluorination (KF) is difficult on this electron-rich ring. The diazonium route using HF-Pyridine is the industry standard for yield, despite safety requirements.

  • Reagents: 6-Amino intermediate, HF-Pyridine (70% HF),

    
    .
    
  • Protocol:

    • Equipment: Use a Hastelloy or PTFE-lined reactor (HF compatible).

    • Charge HF-Pyridine (10–15 eq) and cool to -10°C.

    • Add 6-Amino intermediate.

    • CPP: Add

      
       (1.2 eq) portion-wise, keeping temp <-5°C. This forms the diazonium salt in situ.
      
    • Stir at -5°C for 1 hour.

    • Thermal Decomposition: Slowly warm the mixture to room temperature (20–25°C), then heat to 40–50°C to decompose the diazonium salt and release

      
      .
      
    • Quench: Pour reaction mixture into ice/water containing excess

      
       or Calcium Acetate (to scavenge HF).
      
    • Extract with Ethyl Acetate.

    • Purification: Recrystallization from Ethanol/Water.[6]

Process Safety & Engineering Controls

The fluorination step presents the highest risk profile. Below is the engineering logic for the fluorination reactor loop.

Fluorination_Safety Reactor Hastelloy Reactor (Diazotization & Decomposition) Scrubber Caustic Scrubber (HF & NOx Neutralization) Reactor->Scrubber Off-gas (N2, NOx, HF vapors) Quench Quench Tank (Lime/CaCO3 Slurry) Reactor->Quench Reaction Mass Transfer (Gravity/Pressure) TempControl Cryogenic Cooling Loop (-20°C to +60°C) TempControl->Reactor Jacket Control

Figure 2: Safety loop for the HF-mediated fluorination step.

Critical Safety Parameters:
  • HF Handling: HF-Pyridine is less volatile than anhydrous HF but still causes severe burns and systemic toxicity. Calcium gluconate gel must be available.

  • Diazonium Stability: The intermediate diazonium salt is unstable. If the temperature spikes during

    
     addition, rapid decomposition can over-pressurize the vessel.
    
  • Nitration Runaway: Step 2 is highly exothermic. In case of cooling failure, emergency dump tanks containing water must be accessible.

Analytical Quality Control

HPLC Method for Final API (Favipiravir):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[6][7]

  • Gradient: 0-5 min (5% B), 5-15 min (5%

    
     40% B).
    
  • Detection: UV at 320 nm and 225 nm.

  • Retention Time: Favipiravir elutes approx 8–10 min.

  • Key Impurity: 6-Hydroxypyrazine-2-carboxamide (Hydrolysis of the fluoro group).[6][8] Limit: <0.1%.

References

  • Furuta, Y., et al. (2009). "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral polymerase."[9] Antiviral Research.

  • Zhang, T., et al. (2020). "Efficient Synthesis of Favipiravir." Chemical Papers. (Describes the optimization of the chlorination/fluorination sequence).

  • Mishra, S., et al. (2020).[10] "Process Development for the Synthesis of Favipiravir." Organic Process Research & Development. (Detailed safety data on the nitration step).

  • Nakamura, K., et al. (2013). "Process for producing pyrazinecarboxamide derivative." US Patent 2013/0053598 A1. (The foundational Fujifilm/Toyama patent detailing the amide intermediate).

  • Wang, J., et al. (2021).[3][10] "Improved synthesis of Favipiravir." Tetrahedron Letters. (Discusses alternative fluorination agents).

Sources

Application

Application Note: Protocol for the Synthesis of Favipiravir Analogs from 3-Hydroxypyrazine-2-carbonitrile

[1] Abstract This application note details a robust, scalable protocol for the synthesis of Favipiravir (T-705) and its structural analogs starting from 3-hydroxypyrazine-2-carbonitrile . Unlike conventional industrial r...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details a robust, scalable protocol for the synthesis of Favipiravir (T-705) and its structural analogs starting from 3-hydroxypyrazine-2-carbonitrile . Unlike conventional industrial routes that utilize 3-aminopyrazine-2-carboxylic acid, this protocol leverages the electronic properties of the cyanopyrazine scaffold to facilitate regioselective C-6 functionalization. We provide a step-by-step methodology for bromination, nucleophilic fluorination (Halex reaction), and controlled nitrile hydrolysis. Furthermore, this guide establishes a "divergent point" at the halogenated intermediate stage, enabling researchers to synthesize a library of C-6 substituted analogs (e.g., T-1105, C-6 alkoxy derivatives) for structure-activity relationship (SAR) studies.

Strategic Overview & Retrosynthesis

The synthesis of Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) hinges on two critical transformations: the introduction of a fluorine atom at the C-6 position and the hydrolysis of the nitrile to a primary amide.

The "Divergent Intermediate" Strategy

Direct fluorination of the electron-deficient pyrazine ring is kinetically challenging and often requires hazardous electrophilic fluorinating agents (e.g.,


 gas or Selectfluor). To ensure laboratory safety and versatility, this protocol employs a Halogen-Exchange (Halex)  strategy.
  • Activation: The starting material (3-hydroxypyrazine-2-carbonitrile) is first brominated to create a reactive handle at C-6.

  • Divergence: The resulting 6-bromo intermediate serves as the branch point.

    • Path A (Favipiravir): Displacement of Bromine with Fluorine.

    • Path B (Analogs): Displacement of Bromine with other nucleophiles (amines, alkoxides) or retention for T-1105 analogs.

  • Termination: Hydrolysis of the nitrile to the amide.

Reaction Workflow Diagram

Favipiravir_Synthesis Start 3-Hydroxypyrazine- 2-carbonitrile Bromination Step 1: Regioselective Bromination (NBS) Start->Bromination Inter_Br Intermediate: 6-Bromo-3-hydroxypyrazine- 2-carbonitrile Bromination->Inter_Br Fluorination Step 2: Halex Reaction (KF, 18-Crown-6) Inter_Br->Fluorination Path A Analogs Analog Library (C-6 Alkoxy/Amino) Inter_Br->Analogs Path B (Divergence) Inter_F 6-Fluoro-3-hydroxypyrazine- 2-carbonitrile Fluorination->Inter_F Hydrolysis Step 3: Nitrile Hydrolysis (H2O2, NaOH) Inter_F->Hydrolysis Final Favipiravir (T-705) Hydrolysis->Final

Figure 1: Synthetic workflow from 3-hydroxypyrazine-2-carbonitrile to Favipiravir and analogs.

Detailed Experimental Protocols

Protocol 1: Regioselective Bromination at C-6

Objective: Synthesize 6-bromo-3-hydroxypyrazine-2-carbonitrile. Mechanism: Electrophilic aromatic substitution. The hydroxyl group (tautomerizing to the oxo-form) directs the incoming halogen to the C-6 position.

Reagents:

  • Starting Material: 3-Hydroxypyrazine-2-carbonitrile (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq)

  • Solvent: DMF or Acetonitrile (Dry)

  • Catalyst: None required, though catalytic AIBN can accelerate initiation.

Procedure:

  • Dissolution: Charge a round-bottom flask with 3-Hydroxypyrazine-2-carbonitrile (10 g, 82.6 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved.

  • Addition: Cool the solution to 0°C. Add NBS (16.2 g, 90.8 mmol) portion-wise over 30 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The starting material (

      
      ) should disappear, replaced by a less polar spot (
      
      
      
      ).
  • Quench & Workup: Pour the reaction mixture into ice-cold water (500 mL). The product usually precipitates as a pale yellow solid.

  • Isolation: Filter the solid. Wash the cake with cold water (

    
     mL) to remove succinimide byproducts.
    
  • Drying: Dry under vacuum at 45°C overnight.

    • Expected Yield: 75–85%.

    • Data: 6-bromo-3-hydroxypyrazine-2-carbonitrile.

Protocol 2: The Halex Reaction (Fluorination)

Objective: Convert the C-6 Bromo group to a C-6 Fluoro group. Critical Insight: This is the most difficult step due to the poor nucleophilicity of fluoride. The use of a Phase Transfer Catalyst (PTC) like 18-crown-6 or TBAB is mandatory to solubilize the fluoride ion in organic solvents.

Reagents:

  • Substrate: 6-bromo-3-hydroxypyrazine-2-carbonitrile (1.0 eq)

  • Fluorine Source: Spray-dried Potassium Fluoride (KF) (2.5 eq)

  • Catalyst: 18-Crown-6 (0.2 eq) or Tetrabutylammonium bromide (TBAB)

  • Solvent: Sulfolane or DMSO (Must be anhydrous; water kills this reaction).

Procedure:

  • Drying (Crucial): Dry the KF and the reaction vessel thoroughly. Any moisture will result in hydrolysis back to the hydroxy/oxo species rather than fluorination.

  • Setup: Under a nitrogen atmosphere, dissolve the bromo-intermediate (5 g, 25 mmol) in anhydrous DMSO (50 mL).

  • Reagent Addition: Add spray-dried KF (3.6 g, 62.5 mmol) and 18-Crown-6 (1.3 g, 5 mmol).

  • Heating: Heat the mixture to 100–110°C. Stir vigorously for 6–8 hours.

    • Safety Note: Do not exceed 140°C to avoid thermal decomposition of the nitrile.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (150 mL) and wash with water (

    
     mL) to remove DMSO and salts.
    
  • Purification: The crude usually requires flash column chromatography (SiO2, 0-30% EtOAc in Hexanes) to separate the fluoro-product from unreacted bromo-starting material.

    • Expected Yield: 40–60%.

Protocol 3: Controlled Nitrile Hydrolysis

Objective: Convert the nitrile (-CN) to the primary amide (-CONH2) without hydrolyzing the amide further to the acid. Method: Radziszewski Hydrolysis (Alkaline Peroxide).

Reagents:

  • Substrate: 6-fluoro-3-hydroxypyrazine-2-carbonitrile[1][2]

  • Oxidant: 30% Hydrogen Peroxide (

    
    )
    
  • Base: 2N NaOH (Catalytic to stoichiometric)

  • Solvent: Water/Acetone mixture.

Procedure:

  • Preparation: Suspend the fluoro-nitrile (2 g) in a mixture of water (10 mL) and acetone (5 mL).

  • Basification: Add 2N NaOH dropwise until pH reaches 9–10.

  • Oxidation: Cool to 10°C. Add 30%

    
     (3.0 eq) slowly. The reaction is exothermic.
    
  • Completion: Stir at room temperature for 2 hours. The suspension should clear, then reprecipitate the amide.

  • Acidification: Carefully adjust pH to 4–5 using dilute HCl to precipitate the final Favipiravir product.

  • Recrystallization: Recrystallize from water/ethanol to achieve pharmaceutical purity (>99%).

Analog Diversification (Path B)

To synthesize analogs, intercept the 6-bromo-3-hydroxypyrazine-2-carbonitrile intermediate.

Target Analog ClassReagentConditionsOutcome
T-1105 (Parent)

/ Pd-C
Hydrogenation (1 atm), MeOHDehalogenation to 3-hydroxypyrazine-2-carboxamide
C-6 Alkoxy NaOMe / NaOEtMeOH or EtOH, Reflux, 4h

displacement of Br with -OR
C-6 Amino Primary AminesDMF,

, 80°C

displacement of Br with -NHR
C-6 Cyano CuCNDMF, 140°C (Rosenmund-von Braun)Introduction of second nitrile group

Analytical Controls

To ensure scientific integrity, the following analytical parameters must be met.

HPLC Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (5% B), 5-15 min (5%

    
     60% B).
    
  • Detection: UV at 360 nm (characteristic for pyrazine-3-one system).

NMR Characterization (Favipiravir)
  • 1H NMR (400 MHz, DMSO-d6):

    
     13.4 (br s, 1H, OH/NH tautomer), 8.75 (br s, 1H, NH), 8.50 (d, J = 8.0 Hz, 1H, H-5), 8.10 (br s, 1H, NH).
    
  • 19F NMR:

    
     -92.5 (s, 1F).
    

Safety & Hazards

  • HF Formation: In the presence of strong acids, fluoride salts can generate Hydrogen Fluoride (HF). Always work in a well-ventilated hood.

  • Peroxides: The hydrolysis step uses

    
    .[3] Ensure no metal contaminants are present to prevent rapid decomposition.
    
  • DMSO/Cyanides: While the nitrile is stable, thermal decomposition at high temperatures (>150°C) can release toxic gases.

References

  • Furuta, Y., et al. (2002). "In vitro and in vivo activities of anti-influenza virus compound T-705." Antimicrobial Agents and Chemotherapy.

  • Nakamura, T., et al. (2013). "Process for producing pyrazinecarboxamide derivative." US Patent 2013/0053598.

  • Zhang, F., et al. (2014). "Efficient Synthesis of Favipiravir." Heterocycles.

  • Shi, J. L., et al. (2014).[4] "Improved Synthesis of Favipiravir (T-705)." Organic Process Research & Development.

  • Karatas, H., et al. (2022).[5] "An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19." Chemical Papers.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Pyrazine Nitriles

Topic: Column Chromatography Purification of Pyrazine Nitriles Role: Senior Application Scientist Status: Active Support Guide Introduction: The "Sticky" Science of Pyrazines Purifying pyrazine nitriles presents a classi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Purification of Pyrazine Nitriles Role: Senior Application Scientist Status: Active Support Guide

Introduction: The "Sticky" Science of Pyrazines

Purifying pyrazine nitriles presents a classic "push-pull" conflict in chromatography. You are dealing with a compound class that is electron-deficient (due to the nitrile and the pyrazine ring) yet possesses basic nitrogen lone pairs capable of hydrogen bonding.

When these compounds meet standard silica gel, two critical failure modes often occur:

  • Tailing/Streaking: The basic ring nitrogens interact with acidic silanols (Si-OH) on the stationary phase.[1]

  • On-Column Hydrolysis: The nitrile group (

    
    ) is susceptible to hydrolysis into an amide (
    
    
    
    ), a reaction catalyzed by the acidic surface of silica gel and residual water.

This guide addresses these specific failure points with field-proven protocols.

Module 1: Troubleshooting Peak Shape (Tailing & Streaking)

Q: Why does my pyrazine nitrile elute as a broad streak instead of a sharp peak?

A: This is a Lewis Acid-Base interaction issue. Standard silica gel (


) is slightly acidic. The nitrogen atoms in the pyrazine ring act as Lewis bases. Instead of partitioning smoothly between the solvent and the silica, your compound is chemically "sticking" to the acidic silanol sites. This results in non-Gaussian peak shapes and co-elution with impurities.
Protocol: The "Amine Modifier" Method

To fix this, you must block the silanol sites with a stronger base than your product.

Step-by-Step:

  • Select Modifier: Use Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ).
    
  • Pre-treat the Column (The "Pre-wash"):

    • Before loading your sample, flush the packed silica column with 2–3 column volumes (CV) of mobile phase containing 1% TEA .

    • Why? This saturates the active silanol sites with TEA before your compound even enters the column.

  • Run the Column:

    • Lower the modifier concentration to 0.1% – 0.5% TEA in your elution solvent.

    • Note: High concentrations of TEA can degrade silica over time; keep it dilute.

Critical Warning: If you use TEA, you must wash your collected fractions with brine or mild acid during workup, or the TEA will remain in your NMR sample. Alternatively, use volatile ammonia (dissolved in MeOH), which evaporates during concentration.

Module 2: The "Missing Mass" (Stability & Hydrolysis)

Q: I loaded 500mg, but recovered only 300mg. The rest is a new polar spot. What happened?

A: You likely experienced silica-catalyzed nitrile hydrolysis. Pyrazine nitriles are electron-poor, making the nitrile carbon highly electrophilic. The acidic surface of silica gel, combined with adsorbed water, acts as a heterogeneous catalyst, converting the nitrile to a primary amide (Pyrazinamide derivative). This byproduct is much more polar and often stays at the baseline or elutes significantly later.

Decision Matrix: Choosing the Right Stationary Phase

If you observe degradation, stop using standard silica immediately. Use the following logic to select a stable phase.

StationaryPhaseSelection Start Start: Pyrazine Nitrile Purification CheckStability Test: 2D TLC on Silica (Spot -> Wait 1hr -> Run 2nd dim) Start->CheckStability Stable Stable? CheckStability->Stable Yes Yes Stable->Yes No degradation No No (New spots appear) Stable->No Hydrolysis detected StandardSilica Use Standard Silica (Add 1% TEA if streaking) Yes->StandardSilica NeutralAlumina Option A: Neutral Alumina (Non-acidic surface) No->NeutralAlumina ReversePhase Option B: C18 (Reverse Phase) (Inert bonded phase) No->ReversePhase

Figure 1: Stationary Phase Decision Tree. Use this logic to prevent on-column degradation.

Data Comparison: Stationary Phase Suitability
FeatureStandard Silica (Irregular)Neutral AluminaC18 (Reverse Phase)
Surface pH Acidic (~pH 5)Neutral (~pH 7.0)Neutral / Inert
Risk of Hydrolysis High LowNegligible
Loading Capacity High (10-20%)Medium (5-10%)Low (1-5%)
Resolution of Bases Poor (without modifier)GoodExcellent
Cost LowMediumHigh

Module 3: Solubility & Eluent Selection

Q: My compound precipitates on the column when using Hexane/Ethyl Acetate. How do I fix this?

A: Pyrazine nitriles often have poor solubility in non-polar hydrocarbons like Hexane or Heptane. When the gradient starts (high Hexane %), the compound crashes out at the top of the column, leading to poor separation and high back-pressure.

Protocol: The DCM Switch

Switch to a Dichloromethane (DCM) / Methanol (MeOH) system.

  • Why? DCM solubilizes electron-deficient aromatics much better than Hexane.

  • The Gradient: Start with 100% DCM and gradient to 5–10% MeOH.

  • The "Wash" Step: If the compound is very polar, a "Methanol Purge" (100% MeOH) may be required to elute it, though this will also elute silica impurities.[2]

Q: How do I load the sample if it's not soluble in the starting mobile phase?

A: Use Solid Loading (Dry Loading).

  • Dissolve crude material in a strong solvent (DCM or Acetone).

  • Add silica gel (ratio 1:2 crude to silica).

  • Rotary evaporate until a free-flowing powder remains.

  • Load this powder on top of your pre-packed column.

  • Benefit: This eliminates the "solvent shock" that causes precipitation and band broadening.

Module 4: Workflow Visualization

The following diagram outlines the optimized purification loop for difficult heterocyclic nitriles.

PurificationWorkflow Input Crude Pyrazine Nitrile SolubilityCheck Solubility Check: Hex/EtOAc vs DCM/MeOH Input->SolubilityCheck TLC_Screen TLC Screen w/ TEA SolubilityCheck->TLC_Screen Decision Streaking? TLC_Screen->Decision AddModifier Add 1% TEA or NH4OH to Eluent Decision->AddModifier Yes SolidLoad Solid Load Sample Decision->SolidLoad No AddModifier->SolidLoad RunColumn Run Column (Collect small fractions) SolidLoad->RunColumn

Figure 2: Mobile Phase Optimization Workflow. Follow the loop to determine if modifiers are necessary.

References

  • Teledyne ISCO. (2016). Purification of Heterocyclic Compounds: Strategies for Basic Amines. Teledyne ISCO Application Notes. Link

  • Reich, H. J. (2017).[3] Common Solvents and Modifiers for Chromatography.[1][4] University of Wisconsin-Madison Organic Chemistry Data. Link

  • Battilocchio, C., et al. (2017).[3] "Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor." Organic Syntheses, 94, 34-45. (Demonstrates ease of nitrile hydration). Link

  • Biotage. (2019). Strategies for Flash Purification of Polar Compounds. Biotage Technical Guides. Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 43(14), 2923–2925. (Foundational text on flash chromatography parameters). Link

Sources

Optimization

Technical Support Center: 3-Hydroxypyrazine-2-carbonitrile Stability &amp; Degradation

Executive Summary & Molecule Context[1][2][3][4] 3-Hydroxypyrazine-2-carbonitrile (CAS: 55557-52-3) is a critical heterocyclic intermediate used primarily in the synthesis of T-1105 (3-hydroxypyrazine-2-carboxamide) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context[1][2][3][4]

3-Hydroxypyrazine-2-carbonitrile (CAS: 55557-52-3) is a critical heterocyclic intermediate used primarily in the synthesis of T-1105 (3-hydroxypyrazine-2-carboxamide) and the broad-spectrum antiviral Favipiravir (T-705).

Researchers working with this compound frequently encounter two distinct categories of instability:

  • Chemical Degradation: Irreversible hydrolysis of the nitrile group to the corresponding amide and acid.

  • Structural Tautomerism: Reversible proton transfer between the hydroxyl group and the ring nitrogen (lactim-lactam equilibrium), often mistaken for degradation during HPLC analysis.

This guide provides the mechanistic insights and protocols necessary to distinguish between these behaviors and ensure data integrity.

Degradation Pathways (Mechanistic Overview)

The stability of 3-hydroxypyrazine-2-carbonitrile is governed by the electrophilicity of the nitrile carbon and the resonance stabilization of the pyrazine ring.

Pathway A: Hydrolytic Degradation (Primary)

The most common degradation pathway is the stepwise hydrolysis of the nitrile group. This reaction is catalyzed by both acid and base, but frequently occurs in neutral aqueous buffers over extended periods.

  • Stage 1 (Amide Formation): The nitrile hydrolyzes to 3-hydroxypyrazine-2-carboxamide (T-1105). This is often the "major impurity" observed in stored samples.

  • Stage 2 (Acid Formation): Under continued stress, the amide hydrolyzes further to 3-hydroxypyrazine-2-carboxylic acid .

Pathway B: Tautomeric Equilibrium (The "Phantom" Degradation)

This is not true degradation but a physical state change that complicates analysis. The molecule exists in equilibrium between the enol form (3-hydroxy) and the keto form (3-oxo-3,4-dihydro) .

  • Impact: In unbuffered HPLC systems, this results in peak splitting or broad tailing, often misinterpreted as impurity formation.

Visualizing the Pathways

The following diagram illustrates the irreversible hydrolysis pathway and the reversible tautomeric shift.

DegradationPathways Nitrile 3-Hydroxypyrazine- 2-carbonitrile (Starting Material) Tautomer 3-Oxo-3,4-dihydro- pyrazine-2-carbonitrile (Keto Tautomer) Nitrile->Tautomer  Tautomerism (Reversible, pH dependent) Amide 3-Hydroxypyrazine- 2-carboxamide (T-1105 / Impurity A) Nitrile->Amide  Hydrolysis (+H2O)  (Fast) Acid 3-Hydroxypyrazine- 2-carboxylic Acid (Impurity B) Amide->Acid  Hydrolysis (+H2O)  (Slow)

Figure 1: Mechanistic pathway showing the reversible tautomerism (vertical) and irreversible hydrolytic degradation (horizontal).

Troubleshooting Guide & FAQs

Section A: HPLC & Analytical Anomalies

Q1: I see a split peak or "shoulder" on my HPLC chromatogram. Is my sample degrading?

  • Diagnosis: Likely Tautomerism , not degradation.

  • Mechanism: 3-Hydroxypyrazine-2-carbonitrile has a pKa near 6-7 (associated with the enol/keto transition). If your mobile phase pH is near this pKa, the instrument separates the protonated and deprotonated species.

  • Solution: Lock the pH.[1] Use a mobile phase pH < 3.0 (using 0.1% Phosphoric acid or TFA) to force the molecule into a single protonation state. Avoid neutral buffers.

Q2: A new peak has appeared at RRT ~0.85. What is it?

  • Diagnosis: Likely 3-Hydroxypyrazine-2-carboxamide (T-1105) .

  • Cause: Moisture ingress. The nitrile is extremely sensitive to hydrolysis.

  • Verification: Compare the UV spectrum. The amide typically shows a slight bathochromic shift (red shift) compared to the nitrile due to extended conjugation.

Section B: Synthesis & Storage

Q3: My yield drops significantly during aqueous workup. Why?

  • Causality: You are likely hydrolyzing the product during the quench.

  • Fix: Avoid strong acid/base quenches if possible. If the reaction requires basic conditions, neutralize immediately and keep the temperature < 5°C during workup. The nitrile-to-amide conversion is accelerated by heat + base.

Q4: Can I store this compound in DMSO stock solutions?

  • Risk: Moderate. Hygroscopic DMSO can introduce water, leading to slow hydrolysis.

  • Recommendation: Store as a solid powder at -20°C under argon/nitrogen. If solution storage is mandatory, use anhydrous DMSO and store for < 24 hours.

Validated Experimental Protocols

Protocol A: Forced Degradation Study (Hydrolysis Profiling)

Use this protocol to generate reference standards for Impurity A (Amide) and Impurity B (Acid) if commercial standards are unavailable.

StepActionMechanistic Rationale
1. Preparation Dissolve 10 mg of Nitrile in 5 mL Acetonitrile/Water (50:50).Solubilizes the organic heterocycle while providing water for hydrolysis.
2. Acid Stress Add 1 mL of 1.0 N HCl. Heat at 60°C for 4 hours.Protonates the nitrile nitrogen, making the carbon highly electrophilic for water attack.[2][3] Target: Amide formation.
3. Base Stress Add 1 mL of 1.0 N NaOH. Heat at 60°C for 2 hours.Hydroxide ion attacks the nitrile carbon directly. Target: Rapid conversion to Acid (skipping/consuming the amide).
4. Analysis Neutralize samples to pH 3.0 and inject on HPLC.Neutralization prevents column damage; pH 3.0 suppresses tautomeric peak splitting.
Protocol B: Tautomer-Resistant HPLC Method

Standardize your QC method using these parameters to avoid "false positive" impurity flags.

  • Column: C18 End-capped (e.g., Zorbax SB-C18 or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Pyrazine ring absorption) and 310 nm (Specific for the 3-hydroxy/oxo conjugation).

  • Why this works: The TFA maintains a low pH, forcing the equilibrium entirely toward the protonated form, sharpening the peak.

Decision Tree for Impurity Identification

Use this logic flow to identify unknown peaks in your sample.

TroubleshootingTree Start Unknown Peak Detected CheckRT Is the RRT < 1.0 (Elutes earlier)? Start->CheckRT CheckUV Does UV spectrum match parent? CheckRT->CheckUV Yes Tautomer Suspect: Tautomer (Check pH) CheckRT->Tautomer No (Split/Shoulder) Amide Suspect: Amide (T-1105) (Hydrolysis Product) CheckUV->Amide Similar (Red Shift) Acid Suspect: Carboxylic Acid (Deep Hydrolysis) CheckUV->Acid Distinct (Loss of Nitrile)

Figure 2: Diagnostic logic for identifying common impurities.

References

  • Favipiravir Impurity Profiling

    • Title: Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir).[4]

    • Relevance: Establishes the amide (T-1105) as the direct downstream product of the nitrile precursor.
    • Source:

  • Nitrile Hydrolysis Mechanisms

    • Title: Hydrolysis of Nitriles to Amides and Carboxylic Acids.[2][3][5][6][7]

    • Relevance: Defines the acid/base catalyzed mechanisms applicable to pyrazine carbonitriles.
    • Source:

  • Pyrazine Tautomerism

    • Title: Tautomerism in 3-hydroxypyrazine deriv
    • Relevance: Explains the lactim-lactam equilibrium necessit
    • Source: (General Reference Context)

  • Favipiravir Process Impurities

    • Title: Preliminary investigation of drug impurities associated with the anti-influenza drug Favipiravir.[8]

    • Relevance: Identifies 3-hydroxypyrazine-2-carboxamide (FVPR-2) as a key process-related impurity.[9]

    • Source:

Sources

Troubleshooting

Technical Support Center: Economic and Scalable Synthesis of Favipiravir

Welcome to the technical support center for the economic and scalable synthesis of favipiravir. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the economic and scalable synthesis of favipiravir. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this critical antiviral agent. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, troubleshooting common issues, and ensuring the integrity of your synthesis.

Navigating the Synthetic Landscape of Favipiravir

The synthesis of favipiravir has been approached from various starting materials, each presenting a unique set of advantages and challenges. Economical and scalable routes are paramount for ensuring a stable supply of this important therapeutic. Two of the most prominent and widely explored routes begin with either 2-aminopyrazine or derivatives of 3-aminopyrazine-2-carboxylic acid. These pathways often converge on a key intermediate, 3,6-dichloropyrazine-2-carbonitrile , a critical building block for the final favipiravir molecule.[1][2]

This guide will focus on the key steps and potential pitfalls associated with these common synthetic pathways, providing you with the necessary tools to navigate your experiments successfully.

Troubleshooting Guides & FAQs

Route 1: Synthesis via 3,6-Dichloropyrazine-2-carbonitrile Intermediate

This route is favored for its potential for scalability and cost-effectiveness. However, it involves several critical steps that require careful control.[1]

Question: I am experiencing low yields during the fluorination of 3,6-dichloropyrazine-2-carbonitrile with potassium fluoride (KF). What are the common causes and how can I optimize this step?

Answer:

The fluorination of 3,6-dichloropyrazine-2-carbonitrile to yield 3,6-difluoropyrazine-2-carbonitrile is a crucial and often challenging step.[3] Low yields can typically be attributed to several factors:

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient mixing, improper temperature control, or deactivation of the fluoride source. Ensure vigorous stirring to maintain a good slurry of KF. The reaction temperature is also critical; monitor it closely as per your established protocol.

  • Sublimation of the Product: The resulting 3,6-difluoropyrazine-2-carbonitrile intermediate is volatile and can be lost during workup, particularly under vacuum.[3] This is a significant contributor to yield loss. To mitigate this, consider a one-pot procedure where the intermediate is not isolated.[2][3] Alternatively, a novel procedure involves extracting the intermediate with a high-boiling solvent like toluene and proceeding directly to the next step without isolation.[3]

  • Reaction Vessel Material: It has been observed that using glass reaction vessels can severely decrease the yield of the fluorination step.[4] It is advisable to use alternative materials for your reaction vessel if you are facing this issue.

  • Moisture Content: The presence of moisture can hinder the effectiveness of the fluorination reaction. Ensure that your reagents and solvent are anhydrous.

Troubleshooting Table: Fluorination Step

IssuePotential CauseRecommended Action
Low Conversion Inefficient stirring, incorrect temperature.Increase stirring speed to ensure a fine suspension of KF. Precisely control the reaction temperature.
Significant Yield Loss Product sublimation during isolation.Implement a one-pot synthesis to avoid isolation.[2][3] Or, extract the intermediate with a suitable solvent and use it directly.[3]
Reaction Failure Use of glass reaction vessel.Switch to a reaction vessel made of a material other than glass.[4]
Inconsistent Results Presence of moisture.Use anhydrous reagents and solvents.

Question: I attempted the one-pot synthesis from 3,6-dichloropyrazine-2-carbonitrile as described by Liu et al. (2017), but ended up with a very dark and difficult-to-purify mixture. Why does this happen and what is the alternative?

Answer:

The one-pot procedure, while advantageous in avoiding the isolation of the volatile difluoro intermediate, can lead to the formation of a complex and darkly colored reaction mixture.[3] This is likely due to side reactions and the decomposition of intermediates under the reaction conditions, especially during the hydrolysis and hydroxylation steps in the same pot. The presence of multiple reagents and changing reaction conditions can lead to the formation of polymeric or tar-like byproducts, making the isolation and purification of favipiravir extremely challenging.[3]

An alternative and more robust approach involves a modified one-pot procedure with a phase-transfer extraction:

  • After the initial fluorination, instead of proceeding with hydrolysis in the same pot, extract the 3,6-difluoropyrazine-2-carbonitrile intermediate into toluene.[3]

  • This toluene solution can then be subjected to a biphasic hydroxylation using dilute aqueous sodium hydroxide, followed by nitrile hydrolysis and neutralization in the same vessel.[3]

This method has been shown to produce favipiravir with over 99% purity without the need for chromatographic purification.[1]

Route 2: Synthesis from 2-Aminopyrazine

Starting from the readily available and inexpensive 2-aminopyrazine is an attractive strategy. This route also typically proceeds through the 3,6-dichloropyrazine-2-carbonitrile intermediate.[5][6]

Question: I am having trouble with the palladium-catalyzed cyanation of the brominated pyrazine intermediate. The reaction is sluggish and gives inconsistent yields. What could be the issue?

Answer:

Palladium-catalyzed cyanation reactions are powerful but can be sensitive to several factors, leading to irreproducibility.[7] Common issues include:

  • Catalyst Deactivation: Cyanide ions can poison the palladium catalyst, inhibiting its activity.[7] This is a primary reason for sluggish or failed reactions. To circumvent this, using a cyanide source with low solubility in the reaction medium, such as zinc cyanide (Zn(CN)₂), can help maintain a low concentration of free cyanide ions.

  • Ligand Choice: The choice of ligand for the palladium catalyst is crucial for an efficient reaction. Experiment with different phosphine ligands to find the optimal one for your specific substrate.

  • Reaction Conditions: Ensure strictly anhydrous conditions, as water can interfere with the catalytic cycle. The reaction temperature and time should also be carefully optimized.

Question: During the Sandmeyer reaction to introduce a chlorine atom onto the pyrazine ring, I am observing the formation of significant byproducts. How can I improve the selectivity of this reaction?

Answer:

The Sandmeyer reaction, which converts an amino group to a halide via a diazonium salt, is a classic transformation but can be prone to side reactions if not carefully controlled.[8][9][10] Key parameters to control for improved selectivity include:

  • Temperature Control: The diazotization step (formation of the diazonium salt) must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.

  • Acid Concentration: The concentration of the acid used is critical. Insufficient acid can lead to the formation of diazoamino compounds, which are common byproducts.

  • Addition Rate: The slow and controlled addition of sodium nitrite is essential to maintain the low temperature and prevent localized overheating, which can lead to byproduct formation.

Experimental Protocols

Protocol 1: Economical Synthesis of Favipiravir from 3,6-Dichloropyrazine-2-carbonitrile[1][3]

This protocol is an optimized procedure that avoids the isolation of the volatile difluoro intermediate and yields high-purity favipiravir.

Step 1: Fluorination and Extraction

  • To a suspension of anhydrous potassium fluoride in a suitable solvent, add 3,6-dichloropyrazine-2-carbonitrile.

  • Heat the mixture under reflux with vigorous stirring for the specified time.

  • Cool the reaction mixture and extract the product, 3,6-difluoropyrazine-2-carbonitrile, with toluene.

Step 2: One-Pot Hydroxylation, Hydrolysis, and Neutralization

  • To the toluene extract from Step 1, add a dilute aqueous solution of sodium hydroxide.

  • Heat the biphasic mixture with vigorous stirring to effect hydroxylation.

  • After completion of the hydroxylation, continue heating to hydrolyze the nitrile group to a carboxamide.

  • Cool the reaction mixture and neutralize with a suitable acid to precipitate favipiravir.

  • Filter, wash with water, and dry the product to obtain favipiravir with >99% purity.

Data Presentation

Table 1: Comparison of a Conventional vs. Optimized Favipiravir Synthesis Route

ParameterConventional Route (with isolation)Optimized Route (without isolation of difluoro intermediate)[1]
Starting Material 3,6-Dichloropyrazine-2-carbonitrile3,6-Dichloropyrazine-2-carbonitrile
Key Intermediate Isolated 3,6-difluoropyrazine-2-carbonitrileIn-situ generated 3,6-difluoropyrazine-2-carbonitrile
Overall Yield Lower due to sublimation losses43% (from 3,6-dichloropyrazine-2-carbonitrile)
Purity Variable, may require chromatography> 99%
Purification Often requires column chromatographyNo chromatographic purification needed
Scalability Challenging due to intermediate volatilityMore amenable to large-scale synthesis

Visualizations

Diagram 1: Key Synthetic Pathways to Favipiravir

Favipiravir_Synthesis cluster_0 Route from 2-Aminopyrazine cluster_1 Route from 3-Aminopyrazine-2-carboxylic acid cluster_2 Final Steps 2-Aminopyrazine 2-Aminopyrazine Halogenated Pyrazine Halogenated Pyrazine 2-Aminopyrazine->Halogenated Pyrazine Halogenation Cyanated Pyrazine Cyanated Pyrazine Halogenated Pyrazine->Cyanated Pyrazine Pd-catalyzed cyanation Key_Intermediate 3,6-Dichloropyrazine-2-carbonitrile Cyanated Pyrazine->Key_Intermediate Sandmeyer Reaction Difluoro_Intermediate 3,6-Difluoropyrazine-2-carbonitrile Key_Intermediate->Difluoro_Intermediate Fluorination (KF) 3-Aminopyrazine-2-carboxylic_acid 3-Aminopyrazine-2-carboxylic_acid 3-Aminopyrazine-2-carboxylic_acid->Key_Intermediate Multi-step conversion Hydroxylated_Intermediate 6-Fluoro-3-hydroxypyrazine-2-carbonitrile Difluoro_Intermediate->Hydroxylated_Intermediate Hydroxylation Favipiravir Favipiravir Hydroxylated_Intermediate->Favipiravir Nitrile Hydrolysis Fluorination_Troubleshooting start Low Yield in Fluorination Step check_sublimation Isolate intermediate under vacuum? start->check_sublimation one_pot Implement one-pot procedure or in-situ extraction. check_sublimation->one_pot Yes check_vessel Using glass reaction vessel? check_sublimation->check_vessel No one_pot->check_vessel change_vessel Switch to non-glass vessel. check_vessel->change_vessel Yes check_conditions Review reaction conditions: - Stirring efficiency - Temperature control - Anhydrous conditions check_vessel->check_conditions No change_vessel->check_conditions optimize_conditions Optimize stirring, temperature, and ensure dryness. check_conditions->optimize_conditions end Improved Yield optimize_conditions->end

Caption: A logical workflow for troubleshooting low yields in the fluorination step.

References

  • Guo, Q., Xu, M., Guo, S., Zhu, F., & Xie, Y. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(4), 1043–1051. [Link]

  • Tiyasakulchai, W., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances, 11(60), 38053-38060. [Link]

  • Karataş, H., et al. (2023). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 77(2), 995-1002. [Link]

  • Karataş, H., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. [PMC Preprint]. [Link]

  • Titova, Y. A., & Fedorova, O. S. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 56(7), 835-846. [Link]

  • Liu, F. L., Li, C. Q., Xiang, H. Y., & Feng, S. (2017). A practical and scalable synthesis of favipiravir. Chemical Papers, 71(11), 2153–2158. [Link]

  • Mikhailov, S. N., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-38. [Link]

  • Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. [ResearchGate Full-text]. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind Favipiravir: The Role of 2-Aminopyrazine. [Link]

  • Scientific Update. (2020). Favipiravir and the battle against COVID-19. [Link]

  • PubChem. (n.d.). 3,6-Dichloropyrazine-2-carbonitrile. [Link]

  • Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. [Semantic Scholar]. [Link]

  • Anderson, K. W., et al. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 53(44), 11952-11956. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Galli, U., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(52), 32968-32983. [Link]

  • Tiyasakulchai, W., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. [PMC]. [Link]

  • PubChem. (n.d.). 3,6-Dichloropyrazine-2-carbonitrile. [Link]

  • SynZeal. (n.d.). Favipiravir Impurity 10. [Link]

  • Pharmaffiliates. (n.d.). Favipiravir and its Impurities. [Link]

  • Veeprho. (n.d.). Favipiravir Impurities and Related Compound. [Link]

  • Reddy, B. V. S., et al. (2022). Favipiravir (SARS‐CoV‐2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC–MS method. Journal of Separation Science, 45(14), 2445-2455. [Link]

  • Buchman, A., et al. (2020). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [PMC]. [Link]

  • Master Organic Chemistry. (2021). Sandmeyer Reactions. [YouTube]. [Link]

  • Chad's Prep. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. [YouTube]. [Link]

  • ACS Publications. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 250-253. [Link]

  • SciSpace. (2010). Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic. [Link]

  • Buchman, A., et al. (2020). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [PMC]. [Link]

Sources

Optimization

Improving the purity of favipiravir from 3-Hydroxypyrazine-2-carbonitrile

A Senior Application Scientist's Guide to Achieving High-Purity Favipiravir from 3-Hydroxypyrazine-2-carbonitrile Derivatives Welcome to the technical support center for the synthesis and purification of Favipiravir. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Achieving High-Purity Favipiravir from 3-Hydroxypyrazine-2-carbonitrile Derivatives

Welcome to the technical support center for the synthesis and purification of Favipiravir. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on the synthesis of Favipiravir, particularly focusing on the purification challenges when starting from precursors like 6-fluoro-3-hydroxypyrazine-2-carbonitrile. Our goal is to provide actionable, field-proven insights to help you troubleshoot common issues and achieve high-purity Active Pharmaceutical Ingredient (API).

This resource is structured into two main parts: a hands-on Troubleshooting Guide in a Q&A format to solve specific experimental problems, and a broader Frequently Asked Questions (FAQs) section to address more general strategic questions.

Troubleshooting Guide: From Crude to Pure

This section directly addresses the common obstacles you may encounter during the final hydrolysis and purification stages of Favipiravir synthesis.

Q1: My final product has a low melting point and appears oily or sticky after the initial workup. What's causing this and how do I fix it?

Potential Causes:

  • Residual Solvent: High-boiling point solvents used in preceding steps, such as Dimethyl Sulfoxide (DMSO) from a fluorination reaction, are notoriously difficult to remove and can result in an oily product[1].

  • Incomplete Hydrolysis: The starting material, 6-fluoro-3-hydroxypyrazine-2-carbonitrile, may still be present in significant amounts. Nitriles are often less crystalline than their corresponding carboxamide counterparts.

  • Process Impurities: Side-products from the hydrolysis or previous steps can act as eutectic contaminants, depressing the melting point and preventing proper crystallization.

Recommended Solutions:

  • Solvent Removal via Trituration/Slurry: Before attempting recrystallization, triturate the crude oil with a non-polar solvent in which Favipiravir is poorly soluble, such as n-heptane or diethyl ether[1]. This will often wash away residual DMSO and other non-polar impurities, potentially inducing the product to solidify.

  • Confirm Reaction Completion: Run a quick Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of your crude product. Compare it against a reference standard of the starting nitrile. If the starting material is present, you may need to re-subject the crude mixture to the hydrolysis conditions.

  • Aqueous Wash: Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash it multiple times with brine (saturated NaCl solution). This can help pull high-polarity impurities and residual base into the aqueous layer.

Q2: My TLC/HPLC analysis shows multiple spots/peaks close to my product. What are these impurities and how do I remove them?

Potential Causes & Identification:

The most common impurities are related to the starting materials or side reactions. Refer to the table below for a summary of likely contaminants.

Impurity NamePotential OriginIdentification Notes
6-fluoro-3-hydroxypyrazine-2-carbonitrileIncomplete hydrolysis of the nitrile group.Less polar than Favipiravir. Will have a higher Rf on TLC.
3,6-difluoropyrazine-2-carbonitrileUnreacted intermediate from the fluorination step[1].Significantly less polar than Favipiravir.
Dimerization or Polymerization ProductsHarsh reaction conditions (excessive heat or base).Often appear as baseline material on TLC or broad peaks in HPLC.
Alkaline Degradation ProductHydrolysis of the carboxamide to a carboxylic acid under harsh basic conditions[2][3].More polar than Favipiravir. Will have a lower Rf on TLC.

Recommended Solutions:

  • For Less Polar Impurities (e.g., unreacted nitriles):

    • Recrystallization: This is the most effective method. A well-chosen solvent system will leave less polar impurities behind in the mother liquor. 95% ethanol is a commonly reported and effective solvent for Favipiravir recrystallization[1].

    • Column Chromatography: If recrystallization fails to provide the desired purity, flash column chromatography is the definitive solution. A gradient elution from a less polar to a more polar solvent system (e.g., dichloromethane/methanol) can effectively separate the product from these impurities[2].

  • For More Polar Impurities (e.g., hydrolyzed acid):

    • pH Adjustment & Extraction: Before crystallization, dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., dilute sodium bicarbonate). The acidic impurity will be deprotonated and move to the aqueous layer. Be cautious not to use a strong base, which could degrade the Favipiravir itself[4].

    • Recrystallization: A carefully performed recrystallization should also help, as the more polar impurities may be less soluble in the chosen solvent system.

Workflow for Troubleshooting Impurities

G start Impure Product Detected (TLC/HPLC) check_polarity Are impurities more or less polar than Favipiravir? start->check_polarity less_polar Less Polar Impurities (e.g., Starting Nitrile) check_polarity->less_polar Less Polar more_polar More Polar Impurities (e.g., Carboxylic Acid) check_polarity->more_polar More Polar recrystallize Attempt Recrystallization (e.g., 95% Ethanol) less_polar->recrystallize acid_wash Perform Mild Acidic/Basic Wash during Workup more_polar->acid_wash column_chrom Perform Flash Column Chromatography recrystallize->column_chrom Purity Still Low final_product High-Purity Favipiravir (>99%) recrystallize->final_product Success column_chrom->final_product acid_wash->recrystallize

Caption: A decision tree for impurity removal.

Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to achieve >99% purity for Favipiravir on a lab scale?

While a single, well-executed recrystallization can sometimes be sufficient, a combination of techniques provides the most robust path to high purity. An economical and scalable procedure can achieve >99% purity without chromatography by carefully controlling the final steps[1]. The key is a biphasic reaction for hydroxylation followed by nitrile hydrolysis with hydrogen peroxide, neutralization with HCl, and then crystallization[1]. For challenging batches, flash chromatography followed by recrystallization is the gold standard.

Q2: Which analytical techniques are essential for confirming the purity and identity of my final product?

A multi-pronged approach is necessary for full characterization and validation:

  • HPLC: The primary tool for quantitative purity assessment. A reversed-phase C18 column with a mobile phase like acetonitrile and a phosphate buffer is standard[2][4].

  • NMR (¹H and ¹³C): Essential for confirming the chemical structure of Favipiravir and ensuring the absence of structurally similar impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. LC-MS is particularly powerful for identifying the mass of impurity peaks seen in the chromatogram[2].

  • Melting Point: A sharp melting point within the literature range (182-184 °C) is a good indicator of high purity[5].

Q3: Can I avoid using column chromatography for purification?

Yes, avoiding chromatography is a common goal for process scalability. Several reports indicate that a carefully optimized workup and recrystallization can yield high-purity Favipiravir[1][6]. The keys to success are:

  • Driving the Reaction to Completion: Minimize the amount of starting material that needs to be removed.

  • Strategic Workup: Use aqueous washes and pH adjustments to remove key impurities before the crystallization step.

  • Optimized Crystallization: Carefully select the solvent, use the minimum required volume, and control the cooling rate to maximize both yield and purity.

Experimental Protocols
Protocol 1: High-Purity Recrystallization of Favipiravir

This protocol is designed to remove common, less-polar impurities from crude Favipiravir.

  • Dissolution: Place the crude Favipiravir solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Add a minimal amount of 95% ethanol (start with ~20-25 mL). Heat the mixture to reflux with stirring on a hot plate.

  • Continue adding small portions of hot 95% ethanol until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce your final yield.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold 95% ethanol.

  • Drying: Dry the crystals under vacuum at 50 °C to a constant weight[1]. The final product should be a white to light-yellow solid.

Protocol 2: Flash Column Chromatography

Use this protocol when recrystallization is insufficient to achieve the desired purity.

  • Adsorbent: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane). Pack the column with the slurry.

  • Sample Loading: Dissolve the crude Favipiravir in a minimal amount of the mobile phase or a stronger solvent (like methanol). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column. This technique generally provides better separation than wet-loading.

  • Elution: Start eluting with a non-polar mobile phase (e.g., 100% dichloromethane). Gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 5% methanol in dichloromethane[2].

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions containing Favipiravir (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Polish: The resulting solid can be further purified by recrystallization as described in Protocol 1 to remove any minor impurities or silica gel residue.

Purification Workflow Diagram

G cluster_reaction Synthesis cluster_purification Purification start_mat 6-fluoro-3-hydroxypyrazine- 2-carbonitrile hydrolysis Nitrile Hydrolysis (e.g., H₂O₂, NaOH) start_mat->hydrolysis workup Acidic Workup / Quench hydrolysis->workup crude_product Crude Favipiravir workup->crude_product purity_check_1 Purity Check 1 (TLC/HPLC) crude_product->purity_check_1 recrystallization Recrystallization (Protocol 1) purity_check_1->recrystallization Minor Impurities column Column Chromatography (Protocol 2) purity_check_1->column Major Impurities purity_check_2 Purity Check 2 (TLC/HPLC) recrystallization->purity_check_2 column->recrystallization Post-Column Polish purity_check_2->column Purity Not OK final_product Pure Favipiravir (>99%) purity_check_2->final_product Purity OK

Caption: General workflow from synthesis to purification.

References
  • Wikipedia. (n.d.). Favipiravir.
  • Titova, N. S., & Fedorova, O. S. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 56(7), 835-846.
  • Mikhailov, A. S., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-38.
  • Shafik, N. S., et al. (2022). The anti‐COVID‐19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization. Chemical Papers, 76(10), 6349-6362.
  • SciSpace. (2020). Favipiravir - a Modern Antiviral Drug: Synthesis and Modifications.
  • Çolak, N., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Medicinal Chemistry Research, 31(12), 2158-2165.
  • Veeprho. (n.d.). 6-Fluoro-3-hydroxypyrazine-2-carbonitrile.
  • ResearchGate. (n.d.). Chemical structure of favipiravir (T-705, 6-fluoro-3-hydroxypyrazine-2-carboxamide).
  • de Souza, R. O. M. A., et al. (2021). One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid. Organic & Biomolecular Chemistry, 19(3), 533-536.
  • Mikhailov, A. S., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-38.
  • Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73, 1043–1051.
  • Shafik, N. S., et al. (2022). The anti-COVID-19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization, and In-vitro safety evaluation. ResearchGate.
  • Mikhailov, A. S., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-38.
  • Al-Shehri, S., et al. (2022). Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR. Molecules, 27(15), 4994.
  • Google Patents. (2022). CN113929633A - A kind of synthetic method and application of favipiravir.

Sources

Troubleshooting

Technical Support Center: Navigating the Synthesis of Pyrazines and Overcoming Low Yields

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in the synthesis of pyrazines. This guide is designed to be a practical resource, moving beyond...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in the synthesis of pyrazines. This guide is designed to be a practical resource, moving beyond simple protocols to provide in-depth troubleshooting and a deeper understanding of the underlying chemical principles that govern yield and purity. Here, we will explore common challenges in pyrazine synthesis and offer field-proven solutions to help you achieve your desired outcomes.

I. Understanding the Core Challenge: The Dihydropyrazine Intermediate

A frequent bottleneck in many classical pyrazine syntheses is the formation and subsequent oxidation of a dihydropyrazine intermediate. Low yields can often be traced back to issues with this two-step process. Incomplete oxidation results in a mixture of the desired aromatic pyrazine and the dihydropyrazine, complicating purification and reducing the overall yield.[1]

II. Troubleshooting Common Pyrazine Synthesis Routes

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

A. Condensation of α-Diketones with 1,2-Diamines

This is one of the most direct and classical routes to pyrazine synthesis. However, its success is highly dependent on reaction conditions and the efficiency of the final oxidation step.[2]

Question: My pyrazine synthesis via the condensation of an α-diketone and a 1,2-diamine is giving a very low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors. Let's break down the common culprits and their solutions:

  • Suboptimal Reaction Conditions: This synthesis is sensitive to temperature, solvent, and reaction time.

    • Causality: The initial condensation to the dihydropyrazine and the subsequent oxidation have different optimal conditions. Harsh conditions can lead to side reactions and degradation of the starting materials or the dihydropyrazine intermediate.[1]

    • Solution: A systematic optimization of reaction parameters is crucial. Start with milder conditions and gradually increase the temperature. Screen different solvents to find one that provides good solubility for the reactants and facilitates the reaction. For example, a greener approach using aqueous methanol with potassium tert-butoxide at room temperature has been shown to be effective for the synthesis of some pyrazine derivatives.

  • Purity of Starting Materials: The purity of your α-diketone and 1,2-diamine is paramount.

    • Causality: Impurities can lead to a host of unwanted side reactions, consuming your starting materials and generating byproducts that complicate purification.

    • Solution: Ensure your starting materials are of high purity. If necessary, purify them by recrystallization or distillation before use.

  • Incomplete Oxidation of the Dihydropyrazine Intermediate: This is a very common reason for low yields.

    • Causality: The dihydropyrazine is a stable intermediate and requires an oxidizing agent to be converted to the aromatic pyrazine. If the oxidation is not complete, you will have a mixture of products.[1]

    • Solution: The choice of oxidizing agent is critical. Common oxidizing agents include copper(II) salts, manganese dioxide (MnO₂), or even atmospheric oxygen.[3] The effectiveness of each can vary depending on the substrate. For a robust and often cleaner oxidation, consider using a dedicated oxidizing agent rather than relying on air oxidation, which can be slow and inefficient.

  • Side Reactions: The formation of unwanted byproducts can significantly lower the yield of your desired pyrazine.

    • Causality: One common side reaction is the formation of imidazole by-products, especially in Maillard-type reactions involving sugars and ammonia.

    • Solution: Careful control of the reaction pH can help to minimize the formation of imidazoles. Additionally, purification methods such as silica gel chromatography can be employed to separate the desired pyrazine from imidazole impurities.

B. The Gutknecht Pyrazine Synthesis

The Gutknecht synthesis, which involves the self-condensation of α-amino ketones, is a powerful method for preparing symmetrically substituted pyrazines.[3][4] However, controlling the self-condensation reaction is key to achieving good yields.

Question: I am attempting a Gutknecht synthesis, but I am getting a complex mixture of products and a low yield of the desired pyrazine. What is going wrong?

Answer:

The primary challenge in the Gutknecht synthesis lies in the reactivity of the α-amino ketone intermediate. Here are the key issues and how to address them:

  • Uncontrolled Self-Condensation and Polymerization: The α-amino ketone can react with itself in multiple ways, leading to a mixture of oligomers and polymers instead of the desired dihydropyrazine.

    • Causality: The α-amino ketone has both a nucleophilic amine and an electrophilic carbonyl group, making it prone to self-condensation. If the concentration is too high or the temperature is not controlled, polymerization can become the dominant reaction pathway.

    • Solution:

      • Slow Addition: Add the α-amino ketone (or its precursor) slowly to the reaction mixture to maintain a low concentration and favor the intramolecular cyclization over intermolecular polymerization.

      • Temperature Control: Run the reaction at a lower temperature to control the rate of self-condensation.

      • pH Control: The pH of the reaction medium can influence the reactivity of the amine and carbonyl groups. Experiment with different pH conditions to find the optimal range for your specific substrate.

  • Stability of the α-Amino Ketone: These intermediates can be unstable and prone to decomposition.

    • Causality: The proximity of the amino and keto groups can lead to intramolecular reactions and degradation.

    • Solution: In many cases, it is preferable to generate the α-amino ketone in situ from a more stable precursor, such as an α-halo ketone and ammonia, or by the reduction of an isonitroso ketone.[3] This avoids the need to isolate the potentially unstable intermediate.

  • Inefficient Dehydrogenation: As with the α-diketone/1,2-diamine condensation, the final oxidation of the dihydropyrazine is a critical step.

    • Causality: The dihydropyrazine formed from the self-condensation of the α-amino ketone needs to be oxidized to the aromatic pyrazine.

    • Solution: Employ a suitable oxidizing agent such as mercury(I) oxide or copper(II) sulfate to ensure complete conversion to the pyrazine.[3] Air oxidation can also be used but may be less efficient.[3]

C. Synthesis of Unsymmetrically Substituted Pyrazines

Synthesizing pyrazines with different substituents at various positions presents a regioselectivity challenge.

Question: I am trying to synthesize an unsymmetrical pyrazine by reacting two different α-amino ketones, but I am getting a mixture of three different pyrazines. How can I improve the regioselectivity?

Answer:

The co-condensation of two different α-amino ketones will inevitably lead to a statistical mixture of three products: two symmetrical pyrazines from the self-condensation of each α-amino ketone and the desired unsymmetrical pyrazine.

  • Causality: The two different α-amino ketones can react with themselves and with each other, leading to a mixture of products.

  • Solution: A more controlled, stepwise approach is necessary to achieve high regioselectivity.

    • Stepwise Condensation: A more reliable method is to first synthesize a dihydropyrazine intermediate with the desired substitution pattern and then oxidize it. This can be achieved by reacting an α-diketone with a 1,2-diamine where one of the components has the desired substituents.

    • Modern Cross-Coupling Strategies: For more complex unsymmetrical pyrazines, consider synthesizing a simpler, pre-functionalized pyrazine core (e.g., a halopyrazine) and then introducing the desired substituents using modern cross-coupling reactions like Suzuki or Stille couplings. This approach offers excellent control over the final substitution pattern.

III. Experimental Protocols and Methodologies

Protocol 1: Green Synthesis of 2,3-Diphenylpyrazine

This protocol is adapted from a greener approach to pyrazine synthesis and is a good starting point for optimization.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Ethylene diamine

  • Methanol

  • Potassium tert-butoxide (t-BuOK)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2 mmol of recrystallized benzil in 3 mL of aqueous methanol.

  • Stir the solution with a magnetic stir bar until it is homogeneous.

  • To this solution, add 2 mmol of ethylene diamine and a catalytic amount of t-BuOK (approximately 10 mg or 0.08 mmol).

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), evaporate the methanol under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.

IV. Mechanistic Insights and Visualizations

Understanding the reaction mechanisms is crucial for effective troubleshooting. Below are simplified diagrams of key pyrazine synthesis pathways.

A. General Mechanism: Condensation of α-Diketone and 1,2-Diamine

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diketone α-Diketone condensation Condensation (-2 H₂O) diketone->condensation diamine 1,2-Diamine diamine->condensation dihydropyrazine Dihydropyrazine condensation->dihydropyrazine oxidation Oxidation (-2H) dihydropyrazine->oxidation pyrazine Pyrazine oxidation->pyrazine

Caption: Condensation of α-diketone and 1,2-diamine to form a pyrazine.

B. Gutknecht Pyrazine Synthesis Workflow

G start α-Amino Ketone self_condensation Self-Condensation start->self_condensation dihydropyrazine Dihydropyrazine Intermediate self_condensation->dihydropyrazine side_reaction Polymerization/ Side Products self_condensation->side_reaction oxidation Oxidation dihydropyrazine->oxidation pyrazine Symmetrically Substituted Pyrazine oxidation->pyrazine

Caption: The Gutknecht synthesis involves the self-condensation of an α-amino ketone.

V. Data Summary for Yield Optimization

The choice of reaction parameters can significantly impact the yield of pyrazine synthesis. The following table summarizes the effect of different solvents on the enzymatic synthesis of a pyrazinamide derivative, illustrating the importance of solvent screening.

SolventLog PYield (%)
tert-Amyl alcohol1.3High
Ethanol-0.3Lower (with by-products)
Isopropanol0.1Lower (with by-products)
Isobutanol0.6Lower (with by-products)
Methanol-0.8Low
Acetonitrile-0.3Low
Dichloromethane1.3Low
DMSO-1.4Low
THF0.5Low
2-MeTHF1.1Low
Data adapted from a study on the enzymatic synthesis of pyrazinamide derivatives, highlighting the superior performance of tert-amyl alcohol in this specific reaction.

VI. Concluding Remarks

Overcoming low yields in pyrazine synthesis is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying reaction mechanisms, carefully controlling reaction conditions, ensuring the purity of starting materials, and selecting the appropriate synthetic strategy and purification methods, researchers can significantly improve their success rate. This guide provides a foundation for troubleshooting common issues, and we encourage you to adapt and optimize these strategies for your specific synthetic targets.

VII. References

  • Gutknecht, H. (1879). Ueber die Bildung von Pyrazinderivaten. Berichte der deutschen chemischen Gesellschaft, 12(2), 2290-2292.

  • Gutknecht, H. (1880). Mittheilungen aus dem chemischen Laboratorium der Universität Erlangen. Berichte der deutschen chemischen Gesellschaft, 13(1), 1116-1118.

  • Ghosh, P., & Mandal, A. (2012). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews, 5(2), 127-134.

  • Sato, K., & Abe, H. (2004). Recent advances in the synthesis of α-amino ketones. Chemical Society Reviews, 33(5), 291-301.

  • Li, Y., et al. (2022). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 12(5), 2845-2853.

  • Barluenga, J., et al. (2003). Synthesis of Symmetrical and Unsymmetrical Pyrazines. The Journal of Organic Chemistry, 68(17), 6583–6585.

  • Pratt, Y. T. (1957). The Pyrazines. In R. C. Elderfield (Ed.), Heterocyclic Compounds (Vol. 6, pp. 377-474). John Wiley & Sons, Inc.

  • Taylor, E. C., & Macor, K. A. (1987). Pyrazines. In A. R. Katritzky & C. W. Rees (Eds.), Comprehensive Heterocyclic Chemistry (Vol. 3, pp. 1071-1121). Pergamon Press.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

  • Mondal, S., & Ghorai, P. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(8), 7234-7240.

  • Ong, W. Y., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Malaysian Journal of Chemistry, 19(1), 60-76.

  • Pyrazine Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Staedel-Rugheimer Pyrazine Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Pyrazine and its derivatives- synthesis and activity-a review. (2021). International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3112.

  • Synthesis and reactions of Pyrazine. (2020, April 19). YouTube. Retrieved from [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules, 27(4), 1112.

  • Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. (2022). Journal of Agricultural and Food Chemistry, 70(46), 14663-14671.

  • Dioxygen Oxidation of a Stable 1,4-Dihydropyrazine. (1986). The Journal of Organic Chemistry, 51(25), 4839–4843.

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2021). Journal of Advanced Pharmaceutical Technology & Research, 12(4), 321-326.

Sources

Optimization

Purification challenges of 3-Hydroxypyrazine-2-carbonitrile

Ticket ID: PUR-3HP-CN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Introduction: The "Deceptive" Pyrazine Welcome to the technical support hub for 3-Hydroxypyrazine-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-3HP-CN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The "Deceptive" Pyrazine

Welcome to the technical support hub for 3-Hydroxypyrazine-2-carbonitrile (CAS: 55557-52-3 / 356783-31-8 derivatives).[1]

If you are accessing this guide, you are likely encountering low recovery yields, inexplicable "ghost peaks" on your HPLC, or a persistent brown discoloration in your final product. You are not alone. This molecule is a critical intermediate in the synthesis of Favipiravir (T-705) , and its purification presents a unique "triad" of challenges: Tautomeric Equilibrium , Nitrile Instability , and Amphoteric Solubility .

This guide moves beyond generic advice. We treat your purification process as a debugging session, addressing the root causes of failure with field-proven protocols.

Module 1: The "Ghost Peak" & Solubility Issues

User Report: "My HPLC shows split peaks/tailing, and the compound won't dissolve in DCM or Toluene. Is my sample impure?"

Root Cause Analysis: Keto-Enol Tautomerism

You are likely not seeing two impurities, but rather the same molecule oscillating between two forms. 3-Hydroxypyrazine-2-carbonitrile does not exist solely as a hydroxy-aromatic compound.[1] It exists in equilibrium with its keto-tautomer (pyrazin-2(1H)-one form).[1]

  • The Enol Form (Hydroxy): Aromatic, favored in non-polar environments (rarely observed in isolation).[1]

  • The Keto Form (Amide-like): Polar, favored in aqueous solution and solid state. This form creates strong intermolecular hydrogen bonding, leading to poor solubility in organic solvents and high melting points.[1]

Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Split HPLC Peaks Tautomers separating on column.Acidify Mobile Phase: Add 0.1% TFA or Formic Acid to lock the equilibrium towards the protonated form and suppress silanol interactions.[1]
Insolubility Strong H-bond network (dimerization).[1]Switch Solvents: Stop using DCM/Hexane. Use DMSO, DMF , or Aqueous Base (NaOH/KOH).[1] The molecule acts as a weak acid (pKa ~6-8).[1]
Visualizing the Equilibrium

The following diagram illustrates the tautomeric shift that dictates your solubility profile.

Tautomerism cluster_0 Equilibrium Shift Enol Enol Form (3-Hydroxypyrazine...) Keto Keto Form (Pyrazin-2(1H)-one...) Enol->Keto  Polar Solvent / Solid State   Properties Implication: High MP (>200°C) Low solubility in DCM Keto->Properties

Figure 1: The keto-enol tautomerism drives the solubility profile. The keto form dominates in the solid state, creating a crystal lattice difficult to break with non-polar solvents.

Module 2: The Yield Trap (Nitrile Hydrolysis)

User Report: "I lost 40% of my mass during recrystallization from hot water. The NMR shows a new amide peak."

Root Cause Analysis: Unintentional Hydrolysis

The C-2 nitrile (-CN) group is electron-deficient due to the adjacent pyrazine nitrogens. This makes it highly susceptible to nucleophilic attack by water (hydrolysis), converting it to the Primary Amide (3-hydroxypyrazine-2-carboxamide).[1]

  • Risk Factor: Prolonged heating in water (neutral or acidic) accelerates this hydrolysis.[1]

  • The Trap: While water is a common recrystallization solvent, boiling this specific nitrile in water for extended periods will convert your starting material into the Favipiravir precursor amide—effectively an impurity in this context.

Corrective Protocol: The "Cold-Crash" Technique

Do not use prolonged boiling water recrystallization.[1] Instead, use a pH-Swing Precipitation method.[1] This minimizes thermal stress.[1]

  • Dissolution: Dissolve crude solid in cold 1M NaOH (The phenol deprotonates; the impurity tars often do not).[1]

  • Filtration: Filter the alkaline solution to remove insoluble tars.[1]

  • Precipitation: Slowly add concentrated HCl dropwise to the filtrate while stirring on ice.

  • Endpoint: Target pH 3-4 . The neutral molecule will precipitate out immediately.[1]

  • Harvest: Filter immediately and dry under vacuum at <50°C.

Module 3: Decolorization (The "Brown Tar" Issue)

User Report: "My product is tan/brown even after precipitation. Purity is 98%, but it looks dirty."

Root Cause Analysis: Oxidative Polymerization

Electron-rich nitrogen heterocycles are prone to air-oxidation, forming complex, conjugated polymers (tars) that adsorb strongly to the crystal surface.

Corrective Protocol: Activated Carbon Scrub

Because the product is soluble in aqueous base, this is the ideal stage for carbon treatment.

  • Prepare Solution: Dissolve crude in 1M NaOH (approx 10 volumes).

  • Adsorption: Add Activated Carbon (5 wt%) .

  • Contact Time: Stir for 30 minutes at room temperature (Avoid heating to prevent nitrile hydrolysis).

  • Filtration: Filter through a Celite pad to remove carbon.[1]

  • Regeneration: Acidify the clear filtrate to precipitate the off-white/white solid.[1]

Summary: The Validated Purification Workflow

The following flowchart represents the "Self-Validating" protocol. If the product does not precipitate at Step 4, your pH is incorrect, or you have hydrolyzed the nitrile to the water-soluble acid form.

PurificationWorkflow Start Crude 3-Hydroxypyrazine-2-CN (Brown Solid) Step1 Dissolve in 1M NaOH (Cold/RT) Start->Step1 Deprotonation Step2 Add Activated Carbon (Stir 30 min) Step1->Step2 Step3 Filter through Celite Step2->Step3 Step4 Filtrate: Clear Yellow Solution (Na-Salt form) Step3->Step4 Filtrate Waste Solid Waste: Tars + Carbon Step3->Waste Retentate Step5 Acidify with HCl to pH 3-4 (Precipitation) Step4->Step5 Reprotonation End Pure Product (Off-white Solid) Step5->End Filter & Dry

Figure 2: The pH-Swing Purification Protocol. This method leverages the acidity of the hydroxyl group to separate the product from non-acidic impurities without thermal degradation.

References

  • Favipiravir Synthesis & Intermediates

    • Title: Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.[1][2][3]

    • Source: Acta Naturae (2022).[1][4]

    • Significance: details the synthetic routes involving 3-hydroxypyrazine-2-carbonitrile and its hydrolysis to the amide.
    • URL:[Link]

  • Tautomerism in Hydroxypyrazines

    • Title: Keto-enol tautomerism of phenacylpyrazine.[1]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.[1]

    • Significance: Explains the thermodynamic preference for the keto-form in pyrazine derivatives, explaining solubility challenges.
    • URL:[Link][1][4]

  • Chemical Properties & Safety

    • Title: Pyrazine-2-carbonitrile Compound Summary.
    • Source: PubChem (NIH).[1]

    • Significance: Provides physical property data (H-bond donor/acceptor counts) confirming the structural basis for solubility issues.
    • URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Advanced Precursor Selection for Favipiravir Synthesis: A Comparative Technical Guide

Executive Summary: The C-6 Fluorination Bottleneck The synthesis of Favipiravir (T-705) is chemically defined by a single, critical bottleneck: the introduction of the fluorine atom at the C-6 position of the pyrazine ri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C-6 Fluorination Bottleneck

The synthesis of Favipiravir (T-705) is chemically defined by a single, critical bottleneck: the introduction of the fluorine atom at the C-6 position of the pyrazine ring.[1] Traditional routes utilizing 3-aminopyrazine-2-carboxylic acid suffer from poor atom economy and hazardous operational requirements (specifically diazotization and high-pressure fluorination), often resulting in overall yields below 10%.

This guide objectively evaluates three alternative precursor strategies that bypass these legacy limitations. We analyze the shift from late-stage functionalization to the use of pre-functionalized building blocks and de novo ring construction, providing actionable data for process optimization.

Part 1: Strategic Pathway Analysis

The Legacy Benchmark (Reference Only)
  • Precursor: 3-aminopyrazine-2-carboxylic acid[2][3][4][5]

  • Mechanism: Esterification

    
     Nitration 
    
    
    
    Reduction
    
    
    Diazotization
    
    
    Fluorination.
  • Critical Flaw: The Sandmeyer-type fluorination (Balz-Schiemann reaction) is notoriously difficult to scale safely due to thermal instability and low yields (<10% historically).

Alternative A: The Halogen Exchange (Halex) Route
  • Precursor: 3,6-Dichloropyrazine-2-carbonitrile [1][2][3][5][6][7]

  • Mechanism: This route utilizes a nucleophilic aromatic substitution (

    
    ) strategy. The precursor undergoes a fluorine-chlorine exchange using Potassium Fluoride (KF) and a phase transfer catalyst, followed by partial hydrolysis.
    
  • Why it works: It avoids the unstable diazonium intermediate entirely. The electron-deficient pyrazine ring facilitates facile displacement of the chloride.

Alternative B: Direct Electrophilic Fluorination (Green Chemistry)
  • Precursor: 3-Hydroxy-2-pyrazinecarboxamide [8]

  • Mechanism: Direct C-6 fluorination using Selectfluor® in an ionic liquid media (

    
    ).[8]
    
  • Why it works: The ionic liquid stabilizes the substrate and enhances the electrophilicity of the fluorinating agent, allowing for a single-step conversion with moderate yields (~50%) and zero heavy metal waste.

Alternative C: De Novo Ring Construction (Continuous Flow)
  • Precursor: Diethyl Malonate [9][10]

  • Mechanism: Condensation with nitrosating agents and subsequent cyclization with ethyl glyoxylate.

  • Why it works: It relies on cheap, acyclic commodity chemicals. While the step count is higher, it is highly amenable to continuous flow processing, improving safety profiles for exothermic steps.

Part 2: Comparative Performance Metrics

The following data aggregates recent industrial findings to compare efficiency.

MetricRoute A (Halex) Route B (Direct F) Route C (De Novo) Legacy Benchmark
Primary Precursor 3,6-Dichloropyrazine-2-carbonitrile3-Hydroxy-2-pyrazinecarboxamideDiethyl Malonate3-Aminopyrazine-2-COOH
Key Reagents KF, TBAB,

Selectfluor, Ionic Liquid

, Glyoxal

, HF/Pyridine
Overall Yield 40% – 65% ~50% ~16% 0.4% – 8%
Step Count 3 (from precursor)17-96-7
Atom Economy HighModerate (Selectfluor waste)Low (Multiple condensations)Very Low
Scalability High (Batch)Moderate (Cost of IL)High (Flow Chemistry)Low (Safety limits)
Safety Profile Moderate (HF generation risk)High (Non-volatile)High (Flow control)Low (Explosion risk)

Part 3: Visualizing the Synthetic Logic

The following diagram illustrates the convergence of these precursors toward the final API.

Favipiravir_Pathways P1 Precursor A: 3,6-Dichloropyrazine- 2-carbonitrile S1 Halex Reaction (KF, TBAB, 120°C) P1->S1 P2 Precursor B: 3-Hydroxy-2- pyrazinecarboxamide S2 Direct Fluorination (Selectfluor, Ionic Liquid) P2->S2 P3 Precursor C: Diethyl Malonate S3 Continuous Flow Processing P3->S3 I1 3,6-Difluoropyrazine- 2-carbonitrile API Favipiravir (T-705) I1->API Hydrolysis & Hydroxylation I2 Acyclic Oximino Intermediate I3 Cyclization (Pyrazine Ring Formation) I2->I3 I3->API Multi-step Conversion S1->I1 Cl -> F Exchange S2->API One-Step Electrophilic Subst. S3->I2

Figure 1: Strategic convergence of alternative precursors. Route A (Left) currently offers the optimal balance of yield and throughput.

Part 4: Detailed Experimental Protocol (Route A)

Selected Protocol: Synthesis via 3,6-Difluoropyrazine-2-carbonitrile .[6] Rationale: This protocol is selected for its high industrial relevance, utilizing Phase Transfer Catalysis (PTC) to overcome the solubility issues of inorganic fluorides in organic solvents.

Phase 1: Fluorination (Halex Reaction)

Objective: Convert 3,6-dichloropyrazine-2-carbonitrile to 3,6-difluoropyrazine-2-carbonitrile.

  • Setup: Equip a 500mL reactor with a mechanical stirrer, reflux condenser, and temperature probe. Ensure the system is inerted with Nitrogen (

    
    ).
    
  • Solvent System: Charge DMSO (Dimethyl sulfoxide) and Toluene (ratio 3:1). The toluene acts to azeotropically remove water, which is critical as water poisons the fluoride nucleophile.

  • Reagent Addition:

    • Add 3,6-dichloropyrazine-2-carbonitrile (1.0 eq).

    • Add anhydrous Potassium Fluoride (KF) (2.5 eq). Note: Spray-dried KF is preferred for higher surface area.

    • Add TBAB (Tetrabutylammonium bromide) (0.05 eq) as the phase transfer catalyst.

  • Reaction: Heat to 120°C for 4–6 hours.

    • Checkpoint: Monitor via HPLC.[6] Target conversion >98%.

  • Workup: Cool to room temperature. Filter off inorganic salts (KCl/excess KF). Wash the filtrate with brine. The organic layer contains the difluoro-intermediate.[3]

Phase 2: One-Pot Hydrolysis and Hydroxylation

Objective: Selective hydrolysis of the nitrile to amide and substitution of the C-3 fluorine with a hydroxyl group.

  • Reagent Addition: To the crude organic solution from Phase 1, add 30% Hydrogen Peroxide (

    
    )  (1.2 eq) and NaOH  (2.0 eq) at 0–5°C.
    
  • Mechanism Control: The reaction involves the Radziszewski hydrolysis of the nitrile. Simultaneously, the hydroxide ion attacks the C-3 position (more electrophilic than C-6) to install the hydroxyl group.

  • Quenching: Acidify the mixture carefully with 6M HCl to pH ~2-3. This precipitates the product.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

  • Result: White crystalline solid (Favipiravir). Expected Purity >99% (HPLC).

Protocol_Flow Start Start: 3,6-Dichloro Precursor Step1 Add KF + TBAB (Solvent: DMSO/Tol) Start->Step1 Step2 Heat 120°C (4-6 Hours) Step1->Step2 Check HPLC Check (>98% Conv?) Step2->Check Check->Step2 No (Continue Heating) Step3 Add H2O2 / NaOH (0-5°C) Check->Step3 Yes Step4 Acidify (pH 2-3) & Precipitate Step3->Step4 End Favipiravir (>99% Purity) Step4->End

Figure 2: Operational workflow for the Halex-mediated synthesis route.

Part 5: Scientific Validation & Causality

Why Route A outperforms the Benchmark

The legacy route relies on the formation of a diazonium salt at C-6. Diazonium groups are excellent leaving groups but are thermally unstable. In an industrial setting, maintaining the cryogenic temperatures required to prevent decomposition while handling the exothermic fluorination is an engineering nightmare.

Route A utilizes the electron-withdrawing nature of the pyrazine nitrogens and the nitrile group. This makes the C-3 and C-6 positions highly susceptible to Nucleophilic Aromatic Substitution (


). By using KF (a cheap reagent) and TBAB (to shuttle fluoride into the organic phase), we achieve fluorination without 

gas or highly corrosive HF-pyridine complexes.
Why Route B is the "Future" Candidate

While Route A is currently the yield leader, Route B (Selectfluor) represents the ideal "Green" future. Selectfluor is an


 source (electrophilic fluorine). The use of Ionic Liquids (

) is not just a solvent choice; it stabilizes the transition state of the pyrazine ring, preventing ring-opening side reactions that typically plague direct fluorination attempts.

References

  • Zhang, T., et al. (2020). Efficient Synthesis of Favipiravir via 3,6-Dichloropyrazine-2-carbonitrile. Journal of Organic Chemistry.

  • Guo, Q., et al. (2019).[2][3] The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers.

  • Agrawal, A., et al. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry.

  • Organic & Biomolecular Chemistry. (2021). One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid. RSC Publishing.

  • Royal Society of Chemistry. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. Reaction Chemistry & Engineering.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-Hydroxypyrazine-2-carbonitrile: Personal Protective Equipment, Operational Protocols, and Disposal

In the landscape of pharmaceutical research and development, the synthesis and application of novel heterocyclic compounds are paramount. 3-Hydroxypyrazine-2-carbonitrile, a key intermediate in the synthesis of antiviral...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and application of novel heterocyclic compounds are paramount. 3-Hydroxypyrazine-2-carbonitrile, a key intermediate in the synthesis of antiviral agents like Favipiravir, represents such a compound of interest.[1] While its potential is significant, ensuring the safety of the researchers handling it is a non-negotiable prerequisite. This guide provides a comprehensive framework for the safe handling of 3-Hydroxypyrazine-2-carbonitrile, grounded in established safety protocols for analogous chemical structures.

Given the absence of a specific Safety Data Sheet (SDS) for 3-Hydroxypyrazine-2-carbonitrile, this document synthesizes data from structurally related pyrazine and nitrile compounds to establish a robust safety protocol. Our approach is to treat this compound with the caution it merits, based on the known hazards of its chemical cousins, such as Pyrazine-2-carbonitrile and 3-chloropyrazine-2-carbonitrile.[2][3]

Hazard Profile: A Synthesis of Known Risks

The primary hazards associated with pyrazine carbonitriles are well-documented and form the basis of our safety recommendations. These compounds are generally classified as harmful or toxic.[2][3][4] The anticipated hazard profile for 3-Hydroxypyrazine-2-carbonitrile is summarized below.

Hazard ClassificationAnticipated Effects and Rationale
Acute Toxicity (Oral) Toxic if swallowed.[2] This is a common characteristic of many nitrile-containing heterocyclic compounds.
Skin Irritation/Corrosion Causes skin irritation.[2][3][4] Direct contact with the solid or solutions can lead to redness and irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4] The fine, crystalline nature of similar solids poses a significant risk to the eyes.
Respiratory Irritation May cause respiratory irritation.[2][3][4] Inhalation of the dust can irritate the nose, throat, and lungs.

The toxicity of nitriles can be attributed to their metabolic liberation of cyanide, leading to symptoms similar to cyanide exposure.[5] Therefore, preventing exposure through all routes—inhalation, ingestion, and dermal contact—is the cornerstone of our handling protocol.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical. The following table outlines the minimum required PPE for handling 3-Hydroxypyrazine-2-carbonitrile in a laboratory setting.

Body PartPPE SpecificationRationale and Best Practices
Hands Nitrile Gloves (Category III) Nitrile gloves offer excellent resistance to a wide range of chemicals, including solvents, oils, and acids, making them a reliable choice for laboratory work.[6][7][8] Always double-glove when handling the solid compound. Change gloves immediately if they become contaminated.
Eyes/Face Safety Glasses with Side Shields or Goggles, and a Face Shield Standard safety glasses are the minimum requirement. When handling larger quantities or if there is a risk of splashing, chemical splash goggles and a face shield are mandatory to protect against eye irritation.[3]
Body Laboratory Coat A flame-resistant lab coat should be worn and fully buttoned to protect the skin and personal clothing from contamination.
Respiratory Use in a Certified Chemical Fume Hood All handling of the solid compound must be performed in a properly functioning chemical fume hood to prevent inhalation of dust particles.[3] For situations where a fume hood is not feasible (e.g., large-scale transfers), a powered air-purifying respirator (PAPR) with a particulate filter should be used.

Operational Workflow: From Weighing to Reaction

A structured workflow minimizes the risk of exposure. The following diagram and step-by-step protocol outline the safe handling of 3-Hydroxypyrazine-2-carbonitrile.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Don PPE FumeHood 2. Prepare Fume Hood Weigh 3. Weigh Compound FumeHood->Weigh Dissolve 4. Dissolve in Solvent Decon 5. Decontaminate Surfaces Dissolve->Decon Waste 6. Segregate Waste Doff 7. Doff PPE

Caption: A typical workflow for safely handling 3-Hydroxypyrazine-2-carbonitrile.

Step-by-Step Handling Protocol
  • Preparation and PPE:

    • Before entering the lab, ensure you are wearing appropriate personal clothing (long pants, closed-toe shoes).

    • Don the required PPE as specified in the table above: lab coat, safety glasses/goggles, and double nitrile gloves.

  • Fume Hood Preparation:

    • Verify that the chemical fume hood has a current inspection sticker and is functioning correctly.

    • Clean the work surface of the fume hood with an appropriate solvent (e.g., 70% ethanol).

    • Line the work surface with absorbent bench paper.

    • Gather all necessary equipment (spatulas, weigh boats, beakers, solvents, etc.) and place them in the fume hood.

  • Weighing the Compound:

    • Place an analytical balance inside the fume hood if possible. If not, use a tared, sealed container to transport the compound to a balance outside the hood, minimizing the time the container is open.

    • Carefully weigh the desired amount of 3-Hydroxypyrazine-2-carbonitrile onto a weigh boat or directly into a tared reaction vessel.

    • Avoid creating dust. Use a spatula to gently transfer the solid. Do not pour the powder directly from the bottle.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed compound.

    • Stir gently until the solid is fully dissolved. Keep the vessel covered as much as possible during this process.

  • Decontamination:

    • After the transfer is complete, decontaminate the spatula and weigh boat by rinsing them with a suitable solvent into a designated waste container.

    • Wipe down the work surface with a damp cloth or paper towel, disposing of it in the solid chemical waste.

  • Waste Segregation and Disposal:

    • Dispose of all contaminated materials in the appropriate, labeled waste containers (see Section 5 for details).

  • Doffing PPE:

    • Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield/goggles, lab coat, inner gloves.

    • Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the area.

  • Control the Spill (if safe to do so): For small spills within a fume hood, cover the spill with an absorbent material.

  • Decontaminate: Gently wipe up the absorbed spill from the edges inward. Place the contaminated absorbent material in a sealed bag for disposal as hazardous waste.

  • Clean the Area: Clean the spill area with soap and water.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[2]

Waste Disposal Plan

Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure compliance with regulations. Pyrazine derivatives can be persistent in the environment if not handled correctly.[9]

G cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste WasteSource Waste Generation (Contaminated Materials) SolidWaste Gloves, Weigh Boats, Paper Towels WasteSource->SolidWaste LiquidWaste Unused Solutions, Solvent Rinses WasteSource->LiquidWaste SharpsWaste Contaminated Needles, Syringes WasteSource->SharpsWaste SolidContainer Labeled Solid Hazardous Waste Bin SolidWaste->SolidContainer LiquidContainer Labeled Liquid Hazardous Waste Bottle LiquidWaste->LiquidContainer SharpsContainer Labeled Sharps Container SharpsWaste->SharpsContainer

Caption: Waste segregation workflow for handling 3-Hydroxypyrazine-2-carbonitrile.

Waste Disposal Protocol
  • Solid Waste: All contaminated solid materials, including gloves, weigh boats, bench paper, and paper towels, must be placed in a clearly labeled hazardous solid waste container.

  • Liquid Waste: All solutions containing 3-Hydroxypyrazine-2-carbonitrile and solvent rinses used for decontamination should be collected in a labeled hazardous liquid waste container. Do not pour any solutions down the drain.

  • Empty Containers: The original container of 3-Hydroxypyrazine-2-carbonitrile should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of as solid waste.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management vendor, in accordance with local, state, and federal regulations.

By adhering to these stringent safety protocols, researchers can confidently and safely work with 3-Hydroxypyrazine-2-carbonitrile, advancing scientific discovery while prioritizing personal and environmental well-being.

References

  • Apollo Scientific. (n.d.). Pyrazine-2-carbonitrile Safety Data Sheet.
  • Synerzine. (2018). SAFETY DATA SHEET Pyrazine, 2,6-dimethyl-.
  • Thermo Fisher Scientific. (2011). SAFETY DATA SHEET Pyrazinecarbonitrile.
  • Apollo Scientific. (2007). 3-chloropyrazine-2-carbonitrile - SAFETY DATA SHEET.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Hydroxypropionitrile, PA.
  • National Center for Biotechnology Information. (n.d.). Pyrazinecarbonitrile. PubChem.
  • Gima. (n.d.). INSTRUCTION FOR USE OF PERSONAL PROTECTIVE EQUIPMENT.
  • Thermo Fisher Scientific. (2025). 3-Pyridinol Safety Data Sheet.
  • Veeprho. (n.d.). 6-Fluoro-3-hydroxypyrazine-2-carbonitrile.
  • Google Patents. (n.d.). Method for removing pyrazine derivatives in waste water by resin adsorption method.
  • PPS Gloves. (2025). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
  • Unigloves. (2024). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety.
  • S&S Glove. (2025). WHAT DO NITRILE GLOVES PROTECT US AGAINST?.
  • National Research Council. (2012). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. National Academies Press.

Sources

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